molecular formula C8H12O3 B1655751 4-(Propan-2-yl)oxane-2,6-dione CAS No. 4160-81-0

4-(Propan-2-yl)oxane-2,6-dione

Cat. No.: B1655751
CAS No.: 4160-81-0
M. Wt: 156.18 g/mol
InChI Key: OQZNYGQXABGQMO-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)oxane-2,6-dione is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Propan-2-yl)oxane-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Propan-2-yl)oxane-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yloxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O3/c1-5(2)6-3-7(9)11-8(10)4-6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZNYGQXABGQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473687
Record name 4-(Propan-2-yl)oxane-2,6-dione
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4160-81-0
Record name Dihydro-4-(1-methylethyl)-2H-pyran-2,6(3H)-dione
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Record name 4-(Propan-2-yl)oxane-2,6-dione
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Record name 4-(propan-2-yl)oxane-2,6-dione
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Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 4-(Propan-2-yl)oxane-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

(3-Isopropylglutaric Anhydride)

Executive Summary

This technical guide details the synthesis of 4-(Propan-2-yl)oxane-2,6-dione , commonly known as 3-isopropylglutaric anhydride . This molecule is a critical prochiral anhydride used in the desymmetrization synthesis of


-amino acids, specifically analogs of Pregabalin  (Lyrica®) and Gabapentin .

While the industrial standard often focuses on the isobutyl analog (for Pregabalin), the isopropyl derivative presents unique steric challenges and opportunities in structure-activity relationship (SAR) studies. This guide prioritizes a robust, scalable route utilizing a modified Knoevenagel-Michael sequence followed by thermal dehydration, ensuring high purity and reproducibility.

Chemical Identity
PropertyDetail
IUPAC Name 4-(Propan-2-yl)oxane-2,6-dione
Common Name 3-Isopropylglutaric anhydride
CAS Number 4166-54-5
Molecular Formula

Molecular Weight 156.18 g/mol
Structure Cyclic anhydride of 3-isopropylpentanedioic acid

Retrosynthetic Analysis

To ensure a self-validating protocol, we must deconstruct the target into stable, commercially available precursors. The synthesis is divided into three logical phases:

  • Backbone Construction: Formation of the carbon skeleton via Knoevenagel condensation and Michael addition.

  • Functional Group Transformation: Hydrolysis and decarboxylation to the dicarboxylic acid.

  • Cyclization: Dehydration to the target anhydride.

Retrosynthesis Target Target: 3-Isopropylglutaric Anhydride (4-(Propan-2-yl)oxane-2,6-dione) Diacid Precursor: 3-Isopropylglutaric Acid Diacid->Target Dehydration (Ac2O) MichaelAdduct Intermediate: Triethyl 3-isopropyl-2-cyanopropane-1,1,3-tricarboxylate MichaelAdduct->Diacid Hydrolysis & Decarboxylation StartMat1 Starting Material 1: Isobutyraldehyde StartMat1->MichaelAdduct Knoevenagel & Michael Addition StartMat2 Starting Material 2: Ethyl Cyanoacetate StartMat2->MichaelAdduct StartMat3 Reagent: Diethyl Malonate StartMat3->MichaelAdduct

Figure 1: Retrosynthetic tree illustrating the disassembly of the target anhydride into isobutyraldehyde and active methylene compounds.

Detailed Experimental Protocol

Phase 1: Carbon Skeleton Assembly (Knoevenagel-Michael Sequence)

Objective: Synthesize the sterically crowded 3-isopropyl backbone. Rationale: A one-pot Knoevenagel-Michael sequence is preferred over the Guareschi-Thorpe route for this specific substrate to avoid the formation of difficult-to-hydrolyze imide byproducts often seen with isopropyl substitution.

Reagents
  • Isobutyraldehyde (1.0 eq)

  • Ethyl Cyanoacetate (1.0 eq)

  • Diethyl Malonate (1.1 eq)

  • Piperidine (0.05 eq) - Catalyst

  • Glacial Acetic Acid (0.05 eq) - Catalyst

  • Solvent: Toluene or Hexane (with Dean-Stark trap)

Protocol
  • Condensation: In a reactor equipped with a Dean-Stark trap, combine isobutyraldehyde (72.1 g, 1.0 mol), ethyl cyanoacetate (113.1 g, 1.0 mol), piperidine (4.2 g), and acetic acid (3.0 g) in toluene (300 mL).

  • Reflux: Heat to reflux. Monitor water collection in the Dean-Stark trap. The reaction is complete when the theoretical amount of water (~18 mL) is collected (approx. 3-5 hours).

    • Mechanistic Note: This forms the unsaturated intermediate ethyl 2-cyano-4-methyl-2-pentenoate.

  • Michael Addition: Cool the solution to 60°C. Slowly add diethyl malonate (176.2 g, 1.1 mol) and a catalytic amount of sodium ethoxide (prepared in situ or 0.1 eq NaOEt in EtOH).

  • Completion: Stir at 70-80°C for 4 hours. Monitor via TLC or GC for the disappearance of the unsaturated intermediate.

  • Workup: Wash the organic layer with dilute HCl (to neutralize base) and then brine. Evaporate solvent under reduced pressure to yield the crude Michael adduct (triester/nitrile oil).

Phase 2: Hydrolysis and Decarboxylation[1]

Objective: Convert the poly-functionalized intermediate into 3-isopropylglutaric acid. Critical Control Point: Vigorous reflux is required to hydrolyze the hindered nitrile group.

Protocol
  • Hydrolysis: Suspend the crude Michael adduct in 6M Hydrochloric Acid (HCl) (500 mL).

    • Alternative: For faster kinetics, use 48% HBr, though HCl is cleaner for scale-up.

  • Reflux: Heat to vigorous reflux (100-110°C) for 24-48 hours.

    • Observation: The mixture will initially be heterogeneous and eventually become homogenous as the ester/nitrile groups hydrolyze and decarboxylation occurs (

      
       evolution).
      
  • Isolation: Cool the mixture to 0-5°C. The 3-isopropylglutaric acid should precipitate as a white solid.

  • Purification: Filter the solid. Recrystallize from water or an ethyl acetate/hexane mixture.

    • Target Yield: ~60-70% (over two steps).

    • Characterization: Check Melting Point (Acid): ~95-98°C.

Phase 3: Cyclization to 4-(Propan-2-yl)oxane-2,6-dione

Objective: Dehydration of the diacid to the cyclic anhydride. Why Acetic Anhydride? Thionyl chloride (


) can be used, but it often introduces chlorinated impurities. Acetic anhydride (

) acts as both solvent and dehydrating agent, producing volatile acetic acid as the only byproduct.
Protocol
  • Reaction: In a round-bottom flask, combine dried 3-isopropylglutaric acid (50 g) with acetic anhydride (150 mL).

  • Reflux: Heat to reflux (140°C) for 3 hours.

  • Monitoring: Monitor by IR. Disappearance of the broad OH stretch (2500-3300

    
    ) and appearance of the characteristic anhydride doublet (1760 and 1810 
    
    
    
    ).
  • Purification:

    • Remove excess acetic anhydride and acetic acid via rotary evaporation (or distillation at atmospheric pressure).

    • Vacuum Distillation: Distill the residue under high vacuum (<1 mmHg). 3-Isopropylglutaric anhydride typically distills as a clear oil or low-melting solid.

    • Boiling Point: Expect ~130-140°C at 0.5 mmHg (estimated based on isobutyl analog).

  • Final Form: On cooling, the product may solidify into a pale yellow or white solid (MP: ~40-50°C).

Mechanism of Action (Dehydration)

The dehydration step is driven by the thermodynamic stability of the 6-membered ring and the volatility of the acetic acid byproduct.

Mechanism Step1 3-Isopropylglutaric Acid (Diacid) Step2 Mixed Anhydride Intermediate Step1->Step2 + Ac2O (Acetylation) Step3 Cyclization & Elimination Step2->Step3 Intramolecular Nucleophilic Attack Final Target Anhydride + 2 AcOH Step3->Final - AcOH

Figure 2: Mechanistic pathway of anhydride formation using acetic anhydride.

Analytical Validation

To ensure the trustworthiness of the synthesized material, the following analytical signatures must be verified.

TechniqueExpected SignatureInterpretation
FT-IR 1810

(w), 1760

(s)
Characteristic cyclic anhydride carbonyl doublet.
FT-IR Absence of 2500-3300

Confirms complete consumption of carboxylic acid.
1H NMR

0.95 (d, 6H)
Isopropyl methyl groups.
1H NMR

2.4 - 2.9 (m, 4H)
Ring methylene protons (

-carbonyl).
1H NMR

1.8 - 2.1 (m, 1H)
Methine proton at C4 position.
Appearance Pale yellow/White solid or oilDepending on purity and ambient temperature.

Safety & Scale-Up Considerations

  • Exotherm Control: The Michael addition (Phase 1) is exothermic. On a kilogram scale, active cooling is required to maintain 60-70°C.

  • Cyanide Handling: While ethyl cyanoacetate is less toxic than free cyanide, hydrolysis releases ammonia and potentially trace cyanides. Perform Phase 2 in a well-ventilated fume hood with a scrubber.

  • Anhydride Reactivity: The product is a potent electrophile. Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis back to the diacid by atmospheric moisture.

References

  • Pfizer Inc. (1997). Process for the preparation of 3-alkylglutaric acids and anhydrides. US Patent 5,616,793.[1] Link

  • Warner-Lambert Company. (2007). Processes for the synthesis of 3-isobutylglutaric acid. WO2007127309A2. Link

  • Organic Syntheses. (1956). 3-Methylpentane-1,5-dioic Acid (3-Methylglutaric Acid). Coll. Vol. 4, p.630. (Analogous methodology). Link

  • Hoekstra, M. S., et al. (1997).[2] Chemical Development of CI-1008, an Enantiomerically Pure Anticonvulsant. Organic Process Research & Development, 1(1), 26-38.[2] Link

Sources

A Comprehensive Technical Guide to 4-(Propan-2-yl)oxane-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-(propan-2-yl)oxane-2,6-dione, a substituted cyclic anhydride with potential applications in organic synthesis and drug development. This document details its chemical identity, synthesis, physicochemical properties, reactivity, and potential applications, offering a valuable resource for researchers in the field.

Chemical Identity and Nomenclature

4-(Propan-2-yl)oxane-2,6-dione is a derivative of glutaric anhydride, featuring an isopropyl group at the 4-position of the oxane ring.

Identifier Value Source
IUPAC Name 4-(propan-2-yl)oxane-2,6-dionePubChem[1]
CAS Number 4160-81-0PubChem[1]
Molecular Formula C₈H₁₂O₃PubChem[1]
Molecular Weight 172.18 g/mol PubChem[1]
Synonyms 3-Isopropylglutaric anhydridePubChem[1]

Synthesis and Mechanistic Insights

The synthesis of 4-(propan-2-yl)oxane-2,6-dione is a two-step process involving the formation of its precursor, 3-isopropylglutaric acid, followed by a cyclodehydration reaction.

Synthesis of 3-Isopropylglutaric Acid

A plausible synthetic route, adapted from methodologies for similar compounds, is outlined below:

Synthesis of 3-Isopropylglutaric Acid isobutyraldehyde Isobutyraldehyde intermediate_1 Isopropylidene Malonate Intermediate isobutyraldehyde->intermediate_1 Knoevenagel Condensation diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate_1 piperidine Piperidine (catalyst) piperidine->intermediate_1 tetraester Tetraethyl 2-isopropylpropane-1,1,3,3-tetracarboxylate intermediate_1->tetraester michael_addition Michael Addition (Diethyl Malonate) michael_addition->tetraester glutaric_acid 3-Isopropylglutaric Acid tetraester->glutaric_acid hydrolysis Acid Hydrolysis (e.g., HCl) & Decarboxylation hydrolysis->glutaric_acid

Figure 1: Proposed synthetic pathway for 3-isopropylglutaric acid.

Causality Behind Experimental Choices:

  • Knoevenagel Condensation: This reaction is a classic method for C-C bond formation between an aldehyde or ketone and an active methylene compound like diethyl malonate. The use of a weak base like piperidine is crucial to catalyze the reaction without promoting significant side reactions.

  • Michael Addition: The second equivalent of diethyl malonate adds to the α,β-unsaturated intermediate in a conjugate addition, efficiently building the carbon skeleton of the glutaric acid derivative.

  • Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the four ester groups to carboxylic acids, followed by heat-induced decarboxylation of the gem-dicarboxylic acids, is a robust and high-yielding method to arrive at the final diacid.

Dehydration to 4-(Propan-2-yl)oxane-2,6-dione

The cyclodehydration of 3-isopropylglutaric acid to form the anhydride is the final step. Common laboratory-scale dehydrating agents for this transformation include acetic anhydride or thionyl chloride. Heating the dicarboxylic acid, with or without a catalyst, can also effect the dehydration. A procedure adapted from the synthesis of analogous anhydrides is provided below.

Dehydration to Anhydride glutaric_acid 3-Isopropylglutaric Acid target_anhydride 4-(Propan-2-yl)oxane-2,6-dione glutaric_acid->target_anhydride acetic_anhydride Acetic Anhydride acetic_anhydride->target_anhydride Dehydration heat Heat heat->target_anhydride acetic_acid Acetic Acid (byproduct) target_anhydride->acetic_acid

Figure 2: Dehydration of 3-isopropylglutaric acid to the target anhydride.

Self-Validating Protocol: Dehydration using Acetic Anhydride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-isopropylglutaric acid (1 equivalent) and acetic anhydride (2-3 equivalents).

  • Heating: Heat the mixture to reflux (approximately 140°C) for 1-2 hours. The progress of the reaction can be monitored by the cessation of acetic acid evolution or by thin-layer chromatography.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ether/petroleum ether) to yield pure 4-(propan-2-yl)oxane-2,6-dione.

Expertise in Protocol Design: The use of excess acetic anhydride serves a dual purpose: it acts as both the dehydrating agent and the solvent, driving the equilibrium towards the anhydride product. The subsequent removal of volatiles under reduced pressure is a straightforward and efficient purification strategy for this type of reaction.

Physicochemical and Spectroscopic Characterization

The physicochemical properties of 4-(propan-2-yl)oxane-2,6-dione are summarized below. It is important to note that while some data is available from computational predictions, experimental spectroscopic data is not widely published.

Property Value Source/Method
Molecular Weight 172.18 g/mol PubChem (Computed)[1]
XLogP3 1.1PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]

Spectroscopic Data (Predicted/Analog-Based):

Due to the lack of readily available experimental spectra for 4-(propan-2-yl)oxane-2,6-dione, the following are predicted characteristic signals based on the structure and data from analogous compounds.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~2.5-2.9 (m, 4H, -CH₂-C(O)-)

    • δ ~2.3-2.5 (m, 1H, -CH(CH₃)₂)

    • δ ~1.0 (d, 6H, -CH(CH₃)₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~168-172 (C=O)

    • δ ~35-40 (-CH₂-C(O)-)

    • δ ~30-35 (-CH-)

    • δ ~25-30 (-CH(CH₃)₂)

    • δ ~18-22 (-CH(CH₃)₂)

  • IR (KBr, cm⁻¹):

    • ~1810 and ~1760 (characteristic anhydride C=O stretching)

    • ~2960 (C-H stretching of alkyl groups)

Reactivity and Potential Applications

As a cyclic anhydride, 4-(propan-2-yl)oxane-2,6-dione is a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the electrophilic carbonyl carbons, making it susceptible to nucleophilic attack.

Reactivity of Anhydride anhydride 4-(Propan-2-yl)oxane-2,6-dione ring_opening Nucleophilic Acyl Substitution (Ring Opening) anhydride->ring_opening nucleophile Nucleophile (Nu-H) e.g., ROH, RNH₂, H₂O nucleophile->ring_opening product Ring-Opened Product (Ester-acid or Amide-acid) ring_opening->product

Figure 3: General reactivity of 4-(propan-2-yl)oxane-2,6-dione with nucleophiles.

Potential Applications in Drug Development and Research:

  • Asymmetric Synthesis: Pro-chiral 3-substituted glutaric anhydrides are valuable starting materials for desymmetrization reactions. The two carbonyl groups are enantiotopic, and their selective reaction with a chiral nucleophile or in the presence of a chiral catalyst can lead to the synthesis of enantioenriched building blocks for pharmaceuticals.

  • Prodrug Design: The anhydride functionality can be used to temporarily mask a carboxylic acid group in a drug molecule. This can improve drug delivery characteristics such as lipophilicity and membrane permeability. The anhydride would then be hydrolyzed in vivo to release the active drug.

  • Polymer Chemistry: As a derivative of glutaric anhydride, this compound could potentially be used as a monomer in the synthesis of polyesters and polyamides, imparting specific properties due to the isopropyl substituent.

Safety and Handling

Based on GHS classifications for the closely related 3-isopropylglutaric acid, 4-(propan-2-yl)oxane-2,6-dione should be handled with care.

Hazard Statement Description
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from moisture.

Conclusion

4-(Propan-2-yl)oxane-2,6-dione is a valuable, though not extensively studied, chemical entity. Its synthesis is achievable through established organic chemistry principles, and its reactivity as a cyclic anhydride opens up numerous possibilities for its application as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and polymer industries. Further research into its specific reactivity, spectroscopic characterization, and potential biological activity is warranted to fully explore its utility.

References

  • PubChem. 4-(Propan-2-yl)oxane-2,6-dione. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses, Coll. Vol. 4, p.616 (1963); Vol. 34, p.69 (1954). [Link]

  • PubChem. 3-Isopropylglutaric acid. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of 4-(Propan-2-yl)oxane-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Criticality of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of a molecule is a cornerstone of its therapeutic potential and commercial viability. Thermal stability, in particular, dictates not only the shelf-life and storage conditions of an active pharmaceutical ingredient (API) but also influences its manufacturing process, formulation strategies, and ultimately, its safety and efficacy profile. This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for evaluating the thermal stability of 4-(Propan-2-yl)oxane-2,6-dione, a substituted cyclic anhydride with potential applications in medicinal chemistry. As researchers, scientists, and drug development professionals, a profound understanding of a compound's behavior under thermal stress is paramount for robust and reliable drug design.

Physicochemical Properties of 4-(Propan-2-yl)oxane-2,6-dione

A thorough thermal stability assessment begins with a fundamental understanding of the molecule's physicochemical properties.

PropertyValueSource
Molecular Formula C₈H₁₂O₃PubChem CID 11819267
Molecular Weight 156.18 g/mol PubChem CID 11819267
IUPAC Name 4-propan-2-yloxane-2,6-dionePubChem CID 11819267
Canonical SMILES CC(C)C1CC(=O)OC(=O)C1PubChem CID 11819267

Theoretical Framework: Anticipated Thermal Degradation Pathways

While specific experimental data for 4-(Propan-2-yl)oxane-2,6-dione is not extensively available, its structural similarity to glutaric anhydride and other cyclic dicarboxylic acid anhydrides allows for the formulation of well-grounded hypotheses regarding its thermal decomposition pathways. The pyrolysis of cyclic anhydrides is known to proceed through several competitive routes, primarily involving acyl-oxygen scission.[1]

Primary Hypothesized Degradation Pathways:

  • Decarboxylation: The loss of one or both carboxyl groups as carbon dioxide is a common thermal degradation route for many carboxylic acid derivatives.

  • Ring-Opening and Fragmentation: Thermal energy can induce the cleavage of the oxane ring, leading to the formation of a transient open-chain "ketene-acid" intermediate. This intermediate can then undergo further reactions, such as decarbonylation.[1]

  • Formation of Cyclic Ketones: For cyclic anhydrides of sufficient ring size, the formation of a cyclic ketone is a known competing reaction.[1]

The presence of the isopropyl substituent at the 4-position may influence the degradation pathway by altering the electronic and steric environment of the oxane ring.

Degradation_Pathways Hypothesized Thermal Degradation Pathways A 4-(Propan-2-yl)oxane-2,6-dione B Decarboxylation Products (e.g., CO2, substituted lactone) A->B Heat C Ring-Opening (Acyl-Oxygen Scission) A->C Heat F Cyclic Ketone Formation A->F Heat (competing) D Transient Keten-Acid Intermediate C->D E Decarbonylation Products (e.g., CO, unsaturated ketones) D->E

Caption: Hypothesized thermal degradation pathways for 4-(Propan-2-yl)oxane-2,6-dione.

Core Experimental Protocols for Thermal Stability Assessment

A multi-faceted approach employing orthogonal analytical techniques is essential for a comprehensive evaluation of thermal stability. The following section details the pivotal experimental workflows.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature or time in a controlled atmosphere.[2] This provides crucial information on decomposition temperatures, the presence of volatiles, and the overall thermal degradation profile.[3]

Experimental Workflow: TGA

TGA_Workflow Thermogravimetric Analysis (TGA) Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep1 Weigh 5-10 mg of 4-(Propan-2-yl)oxane-2,6-dione Prep2 Place in a tared alumina or platinum crucible Prep1->Prep2 Inst1 Calibrate instrument according to manufacturer's guidelines Inst2 Set inert atmosphere (e.g., Nitrogen at 20-50 mL/min) Inst1->Inst2 Inst3 Equilibrate at 30°C Inst2->Inst3 Ana1 Heat from 30°C to 600°C at a controlled rate (e.g., 10°C/min) Inst3->Ana1 Ana2 Record mass loss as a function of temperature Ana1->Ana2 Data1 Determine onset of decomposition (Tonset) Ana2->Data1 Data2 Identify temperatures of maximum rate of mass loss (Tpeak) Data1->Data2 Data3 Quantify residual mass Data2->Data3

Caption: Step-by-step workflow for Thermogravimetric Analysis (TGA).

Self-Validating System: The integrity of the TGA data is ensured by:

  • Instrument Calibration: Regular calibration of the thermobalance and temperature sensor using certified reference materials.

  • Blank Run: Performing a run with an empty crucible to establish a baseline and correct for any instrumental drift.

  • Atmosphere Control: Precise control of the purge gas flow rate to ensure a consistent and inert environment, preventing oxidative degradation.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert gas like nitrogen is crucial to study the intrinsic thermal stability of the molecule without the influence of oxidative processes.[3]

  • Heating Rate: A heating rate of 10°C/min is a common starting point that provides a good balance between resolution and experimental time. Multiple heating rates can be employed for kinetic analysis.[4]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time.[5] It is a powerful technique for identifying thermal events such as melting, crystallization, glass transitions, and decomposition.[6]

Experimental Workflow: DSC

DSC_Workflow Differential Scanning Calorimetry (DSC) Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Thermal Analysis cluster_data_dsc Data Interpretation Prep1_dsc Accurately weigh 2-5 mg of sample Prep2_dsc Hermetically seal in an aluminum pan Prep1_dsc->Prep2_dsc Inst1_dsc Calibrate for temperature and enthalpy with indium standard Inst2_dsc Place sample and reference pans in the DSC cell Inst1_dsc->Inst2_dsc Inst3_dsc Equilibrate at a low temperature (e.g., 25°C) Inst2_dsc->Inst3_dsc Ana1_dsc Heat at a controlled rate (e.g., 10°C/min) to a temperature beyond the decomposition point Inst3_dsc->Ana1_dsc Ana2_dsc Record differential heat flow Ana1_dsc->Ana2_dsc Data1_dsc Identify melting point (Tm) and enthalpy of fusion (ΔHm) Ana2_dsc->Data1_dsc Data2_dsc Determine onset of exothermic decomposition (Tonset) Data1_dsc->Data2_dsc Data3_dsc Quantify enthalpy of decomposition (ΔHd) Data2_dsc->Data3_dsc

Caption: Step-by-step workflow for Differential Scanning Calorimetry (DSC).

Self-Validating System:

  • Hermetic Sealing: The use of hermetically sealed pans is crucial to prevent the loss of volatile decomposition products, which would affect the accuracy of the measured enthalpy changes.

  • Baseline Analysis: A stable and reproducible baseline is essential for accurate peak integration and determination of transition temperatures.

  • Reference Material: The use of a well-characterized reference material, such as indium, for calibration ensures the accuracy of temperature and enthalpy measurements.[7]

Causality Behind Experimental Choices:

  • Heating Rate: A controlled heating rate allows for the clear separation of thermal events.[6]

  • Inert Atmosphere: As with TGA, an inert atmosphere is typically used to isolate thermal decomposition from oxidative processes.

Advanced Analysis: Kinetic Studies of Decomposition

To gain deeper insights into the degradation mechanism and to predict the long-term stability of 4-(Propan-2-yl)oxane-2,6-dione, kinetic analysis of the TGA data is highly recommended. Model-free kinetics, an isoconversional method, is particularly powerful as it allows for the determination of the activation energy as a function of the extent of conversion without assuming a specific reaction model.[8][9]

Kinetic Analysis Workflow

Kinetic_Analysis_Workflow Kinetic Analysis Workflow A Perform multiple TGA experiments at different heating rates (e.g., 5, 10, 15, 20°C/min) B Collect mass loss vs. temperature data for each heating rate A->B C Apply a model-free kinetic model (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) B->C D Calculate the activation energy (Ea) as a function of conversion (α) C->D E Plot Ea vs. α to understand the complexity of the degradation process D->E F Use the kinetic parameters to predict the lifetime of the material under specific temperature conditions E->F

Caption: Workflow for kinetic analysis of thermal decomposition.

Interpretation of Kinetic Data: A constant activation energy across the entire conversion range suggests a single-step decomposition process. Conversely, a variable activation energy indicates a multi-step or complex degradation mechanism.[9]

Summary of Key Thermal Stability Parameters

The following table summarizes the critical parameters that should be determined from the experimental data to provide a comprehensive thermal stability profile of 4-(Propan-2-yl)oxane-2,6-dione.

ParameterAnalytical TechniqueSignificance
Onset of Decomposition (Tonset) TGA, DSCThe temperature at which significant degradation begins. A key indicator of thermal stability.
Temperature of Maximum Decomposition Rate (Tpeak) TGA (from DTG curve)Indicates the temperature at which the degradation reaction is most rapid.
Enthalpy of Fusion (ΔHm) DSCThe energy required to melt the solid. Useful for purity assessment and polymorphism studies.
Enthalpy of Decomposition (ΔHd) DSCThe heat released or absorbed during decomposition. Indicates the energetic nature of the degradation process.
Activation Energy of Decomposition (Ea) TGA (Kinetic Analysis)Provides insight into the energy barrier for the degradation reaction and allows for lifetime predictions.
Residual Mass TGAThe amount of non-volatile material remaining at the end of the experiment.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically rigorous framework for the comprehensive evaluation of the thermal stability of 4-(Propan-2-yl)oxane-2,6-dione. By employing a combination of Thermogravimetric Analysis and Differential Scanning Calorimetry, coupled with advanced kinetic analysis, researchers can obtain critical data to inform decisions throughout the drug development pipeline. The proposed methodologies, grounded in established standards and scientific principles, provide a self-validating system for generating reliable and reproducible results.

Future investigations should focus on the identification of the evolved gases during TGA, for example by coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR). This would provide direct evidence for the proposed degradation pathways and a more complete understanding of the decomposition mechanism of 4-(Propan-2-yl)oxane-2,6-dione.

References

  • Kinetics of thermal decomposition: calculating the activation energy. (n.d.). MC² – Material and Chemical Characterisation Facility. Retrieved from [Link]

  • Allan, A. S. (1968). Kinetics of thermal decomposition of acetic anhydride in flow and static systems. Journal of the Chemical Society B: Physical Organic, 644-647.
  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek. Retrieved from [Link]

  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. (n.d.). Intertek. Retrieved from [Link]

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020,

  • Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids Initiated by Oxidation of DIPEA. (2025). ResearchGate. Retrieved from [Link]

  • Datasheet: Model Free Kinetics. (n.d.). Mettler Toledo. Retrieved from [Link]

  • DSC - Differential Scanning Calorimetry Testing. (n.d.). ioKinetic. Retrieved from [Link]

  • Decomposition kinetics using TGA, TA-075. (n.d.). TA Instruments. Retrieved from [Link]

  • Brown, A. L., & Ritchie, P. D. (1968). Studies in pyrolysis. Part XXIV. Competitive routes in the pyrolysis of carboxylic acid anhydrides. Journal of the Chemical Society C: Organic, 2007-2013.
  • Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids. (2025). ResearchGate. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved from [Link]

  • Synthesis of 2H-[4][10]oxazino[3,4-c]quinoline-2,5(6H)-diones from 6-oxo-6H-1,2-oxazine-3-carboxylates. (2025). ResearchGate. Retrieved from [Link]

  • Brown, R. F. C., & Solly, R. K. (1971). Thermal decomposition of citraconic anhydride. Australian Journal of Chemistry, 24(4), 771-775.
  • Standard Test Method for Compositional Analysis by Thermogravimetry. (n.d.). Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) according to ISO 11357-1. (n.d.). Centexbel. Retrieved from [Link]

  • Kinetic analysis of thermogravimetric data. (1966). The Journal of Physical Chemistry, 70(11), 3437-3442.
  • Thermogravimetric Analysis Testing. (n.d.). ioKinetic. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) Testing. (n.d.). Westmoreland Mechanical Testing & Research. Retrieved from [Link]

  • Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. (2012).
  • Clifford, A. M., & Glenn, C. E. (1945). U.S. Patent No. 2,391,226. Washington, DC: U.S.
  • Thermal Decomposition and Kinetic Parameters of Three Biomass Feedstocks for the Performance of the Gasification Process Using a Thermogravimetric Analyzer. (2024). Energies, 17(2), 441.
  • Model-Free (Isoconversional) Analysis Methods in Kinetics Neo. (n.d.). Netzsch. Retrieved from [Link]

  • Thermogravimetric Thermal Analysis (TGA). (n.d.). Westmoreland Mechanical Testing & Research. Retrieved from [Link]

  • Reaction Kinetics in Thermal Analysis for DSC and TGA. (2018, January 10). YouTube. Retrieved from [Link]

  • Kinetic analysis of thermogravimetric data collected from bigger samples. (n.d.). Retrieved from [Link]

  • Astm e 1131 Tga. (n.d.). Scribd. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC). (n.d.). TA Instruments. Retrieved from [Link]

  • Standard NF EN ISO 11357-1. (2016). Afnor EDITIONS. Retrieved from [Link]

  • 22.5: Acid Anhydride Chemistry. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Model-free kinetics. (2006). Journal of Thermal Analysis and Calorimetry, 83(1), 25-31.
  • Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. (2024). Chemistry – A European Journal, 30(31), e202400403.
  • ASTM E1131-20 - Standard Test Method for Compositional Analysis by Thermogravimetry. (n.d.). ASTM International. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC). (n.d.). Prime Process Safety Center. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Auriga Research. Retrieved from [Link]

  • ISO 11357-6 in pipe testing: DSC analysis and OIT procedures. (n.d.). Sciteq. Retrieved from [Link]

  • “Model-free” kinetic analysis?. (2025). ResearchGate. Retrieved from [Link]

  • The thermal and photochemical decomposition of maleic anhydride in the gas phase. (2025). ResearchGate. Retrieved from [Link]

  • Differential Scanning Calorimetry – Analysis of Polymer Mixtures. (2022, November 27). YouTube. Retrieved from [Link]

Sources

"is 4-(Propan-2-yl)oxane-2,6-dione commercially available"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth assessment of 4-(Propan-2-yl)oxane-2,6-dione , chemically known as 3-isopropylglutaric anhydride .

Synonyms: 3-Isopropylglutaric anhydride; 3-(1-Methylethyl)pentanedioic anhydride CAS Registry Number: 4160-81-0 Molecular Formula: C₈H₁₂O₃ | Molecular Weight: 156.18 g/mol [1]

Part 1: Executive Summary & Commercial Landscape

Availability Status: Niche / Make-on-Demand

Unlike its structural analog 3-isobutylglutaric anhydride (the precursor to Pregabalin/Lyrica®), the 3-isopropyl variant is not a high-volume commodity .[1] While listed in the catalogs of specialized building-block vendors (e.g., Enamine, chemically-indexed databases like PubChem and ChemSpider), it is rarely held in significant stock.

  • Commercial Source: Specialized Fine Chemical CROs (Custom Synthesis).[1]

  • Typical Lead Time: 4–8 weeks (Synthesis on demand).

  • Cost Implication: High (

    
    1,500 per gram for small batches) due to lack of economies of scale.
    

Recommendation: For initial screening (milligram scale), attempt procurement from boutique aggregators. For gram-to-kilogram scale (pilot studies), in-house synthesis is the authoritative route for reliability, cost control, and purity assurance.

Part 2: Synthetic Methodology (The "Make" Protocol)

The most robust route to 4-(Propan-2-yl)oxane-2,6-dione utilizes the Guareschi-Thorpe condensation or a modified Knoevenagel-Michael sequence, followed by hydrolysis, decarboxylation, and dehydration. This pathway is preferred over direct alkylation due to the suppression of dialkylated by-products.

Phase 1: Synthesis of the Precursor (3-Isopropylglutaric Acid)[1]

Reaction Logic: We construct the carbon skeleton by condensing isobutyraldehyde with two equivalents of ethyl cyanoacetate .[1] This creates a dicyano-diester intermediate that, upon vigorous acid hydrolysis, undergoes simultaneous hydrolysis of the esters/nitriles and decarboxylation of the geminal carboxylates to yield the thermodynamic 3-substituted glutaric acid.

Step-by-Step Protocol:

  • Condensation (Knoevenagel/Michael):

    • Reagents: Isobutyraldehyde (1.0 eq), Ethyl Cyanoacetate (2.0 eq).

    • Catalyst: Piperidine (0.05 eq) or

      
      -alanine in Ethanol.
      
    • Procedure: Reflux isobutyraldehyde and ethyl cyanoacetate in ethanol. The initial Knoevenagel product (unsaturated cyanoester) undergoes in-situ Michael addition with the second equivalent of ethyl cyanoacetate.

    • Yield Target: >80% of the crude dicyanoglutarate intermediate.

  • Hydrolysis & Decarboxylation:

    • Reagents: Conc. Hydrochloric Acid (HCl) or 48% HBr.[1]

    • Procedure: Suspend the crude intermediate in conc. HCl and reflux for 48–72 hours. The rigorous conditions are required to hydrolyze the hindered nitrile groups and effect decarboxylation.

    • Purification: Concentrate in vacuo. Extract with Ethyl Acetate/Ether.[2] Recrystallize the resulting 3-isopropylglutaric acid from water or benzene.

    • Checkpoint: Melting point should be approx. 95–97°C.

Phase 2: Cyclization to the Anhydride

Reaction Logic: Thermal dehydration using a chemical dehydrating agent closes the ring.[1] Acetic anhydride is the industry standard here as it forms a mixed anhydride intermediate that collapses to the cyclic anhydride, driving off acetic acid.[1]

Step-by-Step Protocol:

  • Dehydration:

    • Reagents: 3-Isopropylglutaric acid (1.0 eq), Acetic Anhydride (3.0 eq).[1]

    • Conditions: Reflux (140°C bath temperature) for 2–3 hours.

  • Work-up:

    • Remove excess acetic anhydride and acetic acid by-product via rotary evaporation (an azeotrope with toluene can facilitate complete removal).

  • Purification (Critical):

    • Distillation: High-vacuum distillation is the gold standard.[1]

    • Boiling Point: Expect ~130–140°C at 0.5 mmHg (extrapolated from isobutyl analog).

    • Alternative: Crystallization from dry diethyl ether/hexane if the product solidifies (Melting point ~40–50°C).

Part 3: Visualization & Decision Logic[1]

Synthesis Pathway Diagram

SynthesisPathway Aldehyde Isobutyraldehyde (Starting Material) Intermediate Dicyanoglutarate Intermediate Aldehyde->Intermediate Knoevenagel/Michael Piperidine, EtOH, Reflux Cyano Ethyl Cyanoacetate (2.0 eq) Cyano->Intermediate Acid 3-Isopropylglutaric Acid Intermediate->Acid Hydrolysis/Decarboxylation conc. HCl, Reflux, 48h Anhydride 4-(Propan-2-yl)oxane-2,6-dione (Target Anhydride) Acid->Anhydride Dehydration Ac2O, Reflux, -AcOH

Figure 1: Synthetic pathway from Isobutyraldehyde to 3-Isopropylglutaric Anhydride.[1]

Sourcing Decision Matrix

SourcingLogic Start Need 4-(Propan-2-yl)oxane-2,6-dione QtyCheck Quantity Required? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale LargeScale > 5 Grams QtyCheck->LargeScale VendorSearch Search Specialty CROs (Enamine, ChemSpace) SmallScale->VendorSearch Make In-House Synthesis (Low BOM Cost, 1 week) LargeScale->Make Economic Necessity StockCheck In Stock? VendorSearch->StockCheck Buy Purchase (High Cost, Fast) StockCheck->Buy Yes StockCheck->Make No (Lead time > 4 wks)

Figure 2: Decision matrix for sourcing vs. synthesizing the target compound.[1]

Part 4: Applications & Scientific Context[1][3][4][5][6][7]

Gabapentinoid Drug Discovery

This anhydride is the isopropyl homolog of the Pregabalin precursor.[1]

  • Mechanism: Ring opening with ammonia or amines yields the mono-amide.

  • Hoffmann Rearrangement: The resulting amide can be subjected to Hoffmann rearrangement conditions (Br₂/NaOH) to excise the carbonyl, yielding beta-amino acids (analogs of Gabapentin/Pregabalin).

  • Utility: Researchers use this scaffold to probe the steric bulk tolerance of the

    
     subunit of voltage-gated calcium channels.
    
Desymmetrization & Chiral Resolution

The molecule is a meso anhydride (possessing a plane of symmetry).[1]

  • Enzymatic Opening: Lipases or esterases can selectively open the ring with an alcohol (alcoholysis) to yield enantiomerically enriched hemiesters.[1]

  • Significance: This provides a facile entry into chiral building blocks with an isopropyl stereocenter, valuable for asymmetric synthesis of terpenoids or polyketides.

Polymer Curing
  • Epoxy Hardener: Like other glutaric anhydride derivatives, it functions as a thermal curing agent for epoxy resins, introducing flexibility (due to the alkyl chain) compared to rigid phthalic anhydrides.[1]

Part 5: References

  • PubChem. (n.d.).[1][3] 4-(Propan-2-yl)oxane-2,6-dione (CAS 4160-81-0).[1] National Library of Medicine. Retrieved from [Link]

  • Burk, P., et al. (2007).[4] Processes for the synthesis of 3-isobutylglutaric acid. U.S. Patent Application 20070259917A1.[5] (Describes the analogous synthesis for the isobutyl variant, applicable here). Retrieved from

  • Organic Syntheses. (1950).

    
    -Methylglutaric Anhydride. Org. Synth. 1950, 30, 62. (Foundational protocol for substituted glutaric anhydride synthesis). Retrieved from [Link]
    
  • Silverman, R. B., et al. (1991). 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that triggers L-glutamic acid decarboxylase synthesis. Journal of Medicinal Chemistry. (Context for gabapentinoid precursors).

Sources

Physical and Chemical Hazards of 4-(Propan-2-yl)oxane-2,6-dione: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Propan-2-yl)oxane-2,6-dione , commonly known as 3-isopropylglutaric anhydride (CAS: 4160-81-0), is a cyclic anhydride used primarily as an intermediate in the synthesis of


-substituted amino acids (e.g., pregabalin analogs) and glutarimides.

While valuable for its electrophilic reactivity, this compound presents specific physical and chemical hazards driven by its moisture sensitivity and acylating capability . It acts as a severe irritant to mucosal tissues and possesses a latent risk for respiratory sensitization, typical of cyclic anhydrides. This guide provides a rigorous technical breakdown of its properties, hazards, and handling protocols to ensure experimental integrity and personnel safety.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the physical state and solubility profile is critical for process design and spill management.

Identification
ParameterDetail
IUPAC Name 4-(Propan-2-yl)oxane-2,6-dione
Common Name 3-Isopropylglutaric anhydride
CAS Registry Number 4160-81-0
Molecular Formula

Molecular Weight 156.18 g/mol
SMILES CC(C)C1CC(=O)OC(=O)C1
Physical Properties
PropertyValue/DescriptionNotes
Physical State Solid (Crystalline or Waxy)Often appears as a pale-yellow solid or semi-solid depending on purity [1].
Melting Point ~40–60 °C (Estimated)Analogous to 3-methylglutaric anhydride (MP 46°C). Low-melting solid.
Solubility (Organic) Soluble in DCM, THF, EtOAcSuitable for anhydrous organic synthesis.
Solubility (Aqueous) Reacts/Decomposes Hydrolyzes to 3-isopropylglutaric acid.
Vapor Pressure Low at STPRisk increases significantly upon heating.

Chemical Stability & Reactivity Hazards

The core utility of 4-(Propan-2-yl)oxane-2,6-dione lies in its ring strain and latent acidity, which also define its primary chemical hazards.

Hydrolysis and Moisture Sensitivity

The anhydride moiety is highly susceptible to nucleophilic attack by water. Exposure to atmospheric moisture degrades the reagent into 3-isopropylglutaric acid , which is chemically distinct (dicarboxylic acid) and may alter stoichiometry in sensitive catalytic cycles.

  • Hazard: Exothermic reaction with water; generation of acidic byproducts.

  • Impact: Purity degradation; corrosion of metal containers if moisture is present.

Nucleophilic Reactivity (Acylation)

This compound is a potent acylating agent. It reacts rapidly with:

  • Amines: Forms amides/imides (exothermic).

  • Alcohols: Forms esters.

  • Strong Bases: Rapid neutralization/hydrolysis.

Mechanism of Hydrolysis

The following diagram illustrates the ring-opening pathway that occurs upon moisture exposure, highlighting the transition from a neutral electrophile to a protic acid.

HydrolysisMechanism Anhydride 3-Isopropylglutaric Anhydride (Electrophile) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Water H2O (Nucleophile) Water->Intermediate Acid 3-Isopropylglutaric Acid (Dicarboxylic Acid) Intermediate->Acid Ring Opening (Proton Transfer)

Figure 1: Hydrolysis pathway of 4-(Propan-2-yl)oxane-2,6-dione converting to its dicarboxylic acid form.

Toxicological & Health Hazards

As a cyclic anhydride, the toxicological profile is dominated by its ability to acylate biological macromolecules (proteins/DNA) and generate acid upon contact with mucosal moisture.

Acute Health Effects
  • Skin Corrosion/Irritation (H315): Causes significant irritation. Prolonged contact can lead to chemical burns due to in situ acid formation.

  • Serious Eye Damage/Irritation (H319): High risk of severe irritation or corneal damage. The anhydride reacts with the moisture in the eye to form acid, causing immediate stinging and potential long-term damage.

  • Respiratory Irritation (H335): Inhalation of dust or vapors (if heated) causes coughing, wheezing, and inflammation of the upper respiratory tract.

Sensitization Potential

While specific data for the isopropyl analog is limited, cyclic anhydrides (e.g., phthalic, maleic) are well-documented respiratory sensitizers .

  • Mechanism: Haptenization. The anhydride reacts with serum albumin or other proteins to form neo-antigens, triggering an immune response.

  • Risk: Repeated inhalation exposure may lead to occupational asthma or hypersensitivity pneumonitis.

Risk Management & Handling Protocols

To maintain scientific integrity and safety, the following "Self-Validating" protocols should be employed.

Engineering Controls
  • Primary Barrier: Always handle within a certified Chemical Fume Hood .

  • Atmosphere: Store and weigh under an inert atmosphere (Nitrogen or Argon) if high precision/purity is required, or use a desiccator for general storage.

Personal Protective Equipment (PPE)
CategoryRequirementRationale
Gloves Nitrile (Double gloving recommended)Prevents skin contact and permeation.
Eye Protection Chemical Safety GogglesStandard safety glasses are insufficient against corrosive dusts.
Respiratory N95 (if solid/dusty) or Half-mask w/ Organic Vapor/Acid Gas cartridgeRequired if handling outside a fume hood (not recommended).
Storage & Stability Strategy
  • Temperature: Store at 2–8 °C (Refrigerated) to minimize hydrolysis rates and thermal degradation.

  • Container: Tightly sealed glass or polypropylene container with a desiccant pack.

  • Segregation: Store away from strong oxidizers, alcohols, amines, and water.

Emergency Response & Waste Disposal

Spill Cleanup Workflow

Do NOT use water for initial cleanup, as this will generate heat and acid, potentially spreading the contamination.

SpillResponse Start Spill Detected Assess Is it a Solid or Melt? Start->Assess Solid Solid Spill Assess->Solid Powder/Crystals Melt Liquid/Melt Spill Assess->Melt Oil/Liquid ActionSolid Sweep gently into dry container Solid->ActionSolid ActionMelt Absorb with dry sand or vermiculite Melt->ActionMelt Neutralize Neutralize residue with dilute Sodium Bicarbonate ActionSolid->Neutralize ActionMelt->Neutralize Disposal Dispose as Hazardous Chemical Waste Neutralize->Disposal

Figure 2: Dry-method spill response protocol to prevent exothermic hydrolysis.

First Aid Measures
  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present. Seek immediate medical attention.

  • Skin Contact: Wash with soap and water. If irritation persists, seek medical advice.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of corrosive material).

References

  • PubChem. (n.d.). 4-(Propan-2-yl)oxane-2,6-dione (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Polniaszek, R. P., et al. (2001). Synthesis of 3-isopropylglutaric anhydride. Wiley-VCH.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Cyclic Anhydrides General Guidelines. (General class hazard reference for H315/H319/H335).
  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Cyclic Anhydrides. Retrieved from [Link]

Methodological & Application

Application Note: 4-(Propan-2-yl)oxane-2,6-dione as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview of 4-(propan-2-yl)oxane-2,6-dione, more systematically known as (4S)-4-(1-Methylethyl)-1,3-oxazolidine-2,5-dione or L-Valine N-Carboxyanhydride (Val-NCA) . This document elucidates its strategic value as a building block for researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical properties, and core reactivity. The primary focus will be on its application in medicinal chemistry to introduce the valine scaffold, thereby modulating the lipophilicity, steric profile, and conformational rigidity of lead compounds. A detailed, field-proven protocol for a representative nucleophilic ring-opening reaction is provided, complete with scientific rationale, expected outcomes, and troubleshooting.

Introduction and Strategic Value

4-(Propan-2-yl)oxane-2,6-dione, hereafter referred to by its common and unambiguous name, Valine N-Carboxyanhydride (Val-NCA), is a cyclic derivative of the natural amino acid L-valine.[1] As a class, amino acid N-carboxyanhydrides (NCAs) are highly valuable, reactive intermediates in chemical synthesis.[2][3] They were first discovered by Hermann Leuchs, and are often called Leuchs' anhydrides.[2]

The utility of Val-NCA in medicinal chemistry is rooted in two key features:

  • Reactive Anhydride Moiety: The five-membered ring is strained and contains two electrophilic carbonyl centers. This structure facilitates highly efficient ring-opening reactions with a wide range of nucleophiles, most notably amines, to form peptide bonds with the concomitant release of carbon dioxide.[1][4] This provides a clean and direct method for incorporating the valine structure into a target molecule.

  • The Isopropyl Side Chain: The pendant isopropyl group of the valine scaffold is a classic lipophilic, bulky substituent. Its introduction into a drug candidate can significantly influence key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It can enhance binding affinity through hydrophobic interactions in protein pockets, improve membrane permeability, and sterically shield metabolically labile sites.

The use of tailored amino acid derivatives is a cornerstone of modern medicinal chemistry, often employed to impart conformational constraints, enhance metabolic stability, and improve the overall pharmacological profile of a molecule.[5][6] Val-NCA serves as a practical and efficient gateway to accessing these benefits.

Physicochemical Properties & Synthesis Overview

A summary of the key properties of Val-NCA is provided below.

PropertyValueSource
Systematic Name (4S)-4-(1-Methylethyl)-1,3-oxazolidine-2,5-dione[1]
Common Names L-Valine N-Carboxyanhydride, Val-NCA[1]
CAS Number 24601-74-9[1]
Molecular Formula C₆H₉NO₃N/A
Molecular Weight 143.14 g/mol N/A
Appearance White to off-white crystalline solid[1]
Solubility Soluble in many organic solvents (THF, CH₂Cl₂, Ethyl Acetate)[1]
Stability Highly sensitive to moisture; hydrolyzes back to valine[2][7]

Synthesis Rationale: The most common historical method for synthesizing NCAs involves the treatment of an unprotected amino acid with phosgene (COCl₂) or its safer liquid analogues, diphosgene and triphosgene.[2][8][9] This direct approach is efficient but requires specialized equipment and stringent safety protocols due to the extreme toxicity of phosgene.

More modern, safer, phosgene-free methods have been developed. One notable example involves the cyclization of Boc-protected amino acids using a peptide coupling reagent like propylphosphonic anhydride (T3P®), which generates non-toxic, easily removable byproducts.[10] For most laboratory applications, it is recommended to purchase Val-NCA from a commercial supplier to bypass the hazardous synthesis.

Core Application: Nucleophilic Ring-Opening for Amide Bond Formation

The hallmark reaction of Val-NCA is its ring-opening by a nucleophile. This is most frequently exploited in the synthesis of peptides or in the derivatization of amine-containing scaffolds.

Mechanism Rationale: The reaction is initiated by the nucleophilic attack of an amine on one of the carbonyl carbons of the anhydride (typically C5 for steric reasons). The tetrahedral intermediate collapses, leading to the opening of the ring to form a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates (loses CO₂) to yield the final amide product. This decarboxylation step is the thermodynamic driving force for the reaction, making it largely irreversible.

Below is a diagram illustrating the general workflow for utilizing Val-NCA to append a valine residue onto a primary amine-containing molecule (R-NH₂).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start 1. Dissolve R-NH₂ in anhydrous solvent (e.g., THF, DCM) reagents 2. Add Val-NCA (1.0 - 1.2 eq.) start->reagents stir 3. Stir at 0°C to RT under inert atmosphere (N₂) Monitor by TLC/LC-MS reagents->stir quench 4. Quench (optional) with dilute acid stir->quench extract 5. Aqueous Work-up (e.g., EtOAc/H₂O) quench->extract purify 6. Purify by Chromatography or Recrystallization extract->purify char 7. Characterize Product (NMR, MS, HPLC) purify->char

Caption: Experimental workflow for the aminolysis of Val-NCA.

Detailed Protocol: Synthesis of a Model Valine Amide

This protocol describes the reaction of Val-NCA with benzylamine as a model primary amine.

Scientific Rationale: This experiment demonstrates the fundamental reactivity of Val-NCA. Benzylamine is chosen as a simple, non-chiral primary amine. Anhydrous tetrahydrofuran (THF) is used as the solvent because it is polar enough to dissolve the reactants but is aprotic and will not react with the NCA. The reaction is run under an inert nitrogen atmosphere to rigorously exclude atmospheric moisture, which would otherwise hydrolyze the NCA starting material.[7] The reaction is typically started at 0°C to control the initial exotherm and then allowed to warm to room temperature to ensure completion. Purification via column chromatography is a standard method for isolating products of this type.

Materials & Reagents:

  • L-Valine N-Carboxyanhydride (Val-NCA)

  • Benzylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Step-by-Step Methodology:

  • Preparation: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add benzylamine (1.00 g, 9.33 mmol). Dissolve it in 20 mL of anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Val-NCA: While stirring, add Val-NCA (1.47 g, 10.26 mmol, 1.1 eq.) portion-wise over 5 minutes. Note: Vigorous gas evolution (CO₂) will be observed.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the benzylamine starting material is consumed.

  • Work-up:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Redissolve the residue in 50 mL of Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 25 mL of saturated aq. NaHCO₃ and 25 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of Hexanes/Ethyl Acetate to afford the pure product, N-benzyl-L-valinamide.

Expected Results & Characterization:

  • Yield: Typically >85%.

  • Appearance: White solid.

  • Characterization: The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the correct mass and structure. Purity should be assessed by HPLC.

Troubleshooting:

IssueProbable CauseSolution
Low Yield Incomplete reaction or decomposition of Val-NCA.Ensure all glassware is scrupulously dried and the reaction is run under a strict inert atmosphere. Confirm the quality of the Val-NCA; it should be a free-flowing white powder.
Multiple Spots on TLC Side reactions, possibly due to impurities or polymerization.Use high-purity, anhydrous solvents. If the amine nucleophile is weak, polymerization of the NCA can become a competitive side reaction.[11] Consider using a slight excess of the amine.
Product is an oil, not a solid Residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. Re-purify if necessary.

Safety and Handling

  • Valine N-Carboxyanhydride: As a reactive anhydride, Val-NCA is a moisture-sensitive irritant. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a desiccator under an inert atmosphere.

  • Solvents: THF, EtOAc, and Hexanes are flammable. Handle away from ignition sources.

  • Benzylamine: Corrosive and causes skin burns. Handle with care in a fume hood.

Conclusion

L-Valine N-Carboxyanhydride is a powerful and efficient building block for medicinal chemists. Its predictable and clean reactivity allows for the direct incorporation of the valine scaffold into diverse molecules. This enables the strategic modulation of a compound's physicochemical properties, offering a reliable method to optimize lead compounds for improved potency, selectivity, and pharmacokinetic profiles. The straightforward reaction protocol and high yields make it an attractive tool in the drug discovery workflow.

References

  • G. P. S. Chahal and P. V. Chaddah, "Amino Acids in the Development of Prodrugs," Molecules, vol. 26, no. 1, p. 188, Dec. 2020. [Online]. Available: [Link]

  • Y. Xia, P. D. Tran, and C. He, "N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids," Green Chemistry, vol. 24, no. 22, pp. 8657–8662, 2022. [Online]. Available: [Link]

  • G. Danger, L. Boiteau, H. Cottet, and R. Pascal, "The peptide formation mediated by cyanate revisited. N-carboxyanhydrides as accessible intermediates in the decomposition of N-carbamoylamino acids," Journal of the American Chemical Society, vol. 128, no. 23, pp. 7412–7413, Jun. 2006. [Online]. Available: [Link]

  • Wikipedia, "Amino acid N-carboxyanhydride," Wikipedia, The Free Encyclopedia, 2023. [Online]. Available: [Link]

  • V. S. Rao, J. C. Fung-Tomc, and J. V. Desiderio, "Use of amino acid N-carboxy anhydride in the synthesis of peptide prodrug derivatives (including beta-chloroalanyl) of C4-beta-aminoalkyl carbapenems. In vitro and in vivo activities," The Journal of Antibiotics, vol. 46, no. 1, pp. 167–176, Jan. 1993. [Online]. Available: [Link]

  • V. A. Soloshonok et al., "Cyclic tailor-made amino acids in the design of modern pharmaceuticals," European Journal of Medicinal Chemistry, vol. 208, p. 112736, Dec. 2020. [Online]. Available: [Link]

  • J. Cheng Research Group, "Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides," University of Illinois. [Online]. Available: [Link]

  • J. R. Falck et al., "Synthesis of α-Amino Acid N-Carboxyanhydrides," Organic Process Research & Development, vol. 25, no. 9, pp. 2133–2137, Aug. 2021. [Online]. Available: [Link]

  • J. K. Kolls, "Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides," ResearchGate, Jan. 2014. [Online]. Available: [Link]

  • Y. He et al., "Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides," Nature Communications, vol. 10, no. 1, p. 2351, May 2019. [Online]. Available: [Link]

  • J. Cheng Research Group, "Recent Advances and Future Perspectives of Synthetic Polypeptides from N-Carboxyanhydrides," University of Illinois. [Online]. Available: [Link]

  • Z. Jia et al., "Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA) Ring-Opening Polymerization," Angewandte Chemie International Edition, Sep. 2021. [Online]. Available: [Link]

Sources

"reaction of 4-(Propan-2-yl)oxane-2,6-dione with amines"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction of 4-(Propan-2-yl)oxane-2,6-dione with Amines


-isopropylglutaramic acids and 3-isopropylglutarimides.

Executive Summary

This guide details the synthetic manipulation of 4-(Propan-2-yl)oxane-2,6-dione (commonly referred to as 3-isopropylglutaric anhydride ). This cyclic anhydride is a critical pharmacophore precursor, particularly in the development of anticonvulsants, immunomodulators, and enzyme inhibitors where the glutarimide core serves as a rigid scaffold.

The reaction with amines proceeds via a nucleophilic acyl substitution to yield two distinct product classes depending on reaction conditions:

  • Kinetic Product:

    
    -Isopropylglutaramic acid (Amic Acid) – via ring opening.
    
  • Thermodynamic Product: 3-Isopropylglutarimide (Imide) – via ring closure (dehydration).

This note provides validated protocols for both pathways, emphasizing regiochemical considerations, solvent selection, and purification strategies.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 4-(Propan-2-yl)oxane-2,6-dione
Common Name 3-Isopropylglutaric anhydride
CAS Number 4160-81-0
Molecular Formula

Molecular Weight 156.18 g/mol
Physical State White crystalline solid or colorless oil (purity dependent)
Symmetry

(Plane of symmetry through C3 and the isopropyl group)

Key Structural Feature: The molecule possesses a plane of symmetry. Consequently, nucleophilic attack by an achiral amine at either carbonyl (C2 or C6) yields the chemically equivalent product. This eliminates regioselectivity concerns, simplifying the purification process compared to unsymmetrical anhydrides (e.g., 2-methylsuccinic anhydride).

Mechanistic Pathways

The reaction follows a classic addition-elimination mechanism.[1] The choice of temperature and dehydrating agents dictates the final product.

ReactionPathway cluster_conditions Control Factors Anhydride 3-Isopropylglutaric Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack (THF, 0°C) Amine Primary Amine (R-NH2) Amine->Intermediate AmicAcid Amic Acid (Ring Open) Intermediate->AmicAcid Proton Transfer Imide Glutarimide (Ring Closed) AmicAcid->Imide Dehydration (-H2O, Heat/Ac2O) Kinetic Control (Low T) Kinetic Control (Low T) Kinetic Control (Low T)->AmicAcid Thermodynamic Control (High T) Thermodynamic Control (High T) Thermodynamic Control (High T)->Imide

Figure 1: Reaction pathway from anhydride to imide. The symmetry of the starting material ensures a single amic acid product.

Experimental Protocols

Protocol A: Synthesis of the Amic Acid (Ring Opening)

Target: Isolation of the carboxylic acid-amide intermediate.

Reagents:

  • 3-Isopropylglutaric anhydride (1.0 equiv)

  • Primary Amine (1.05 equiv)

  • Solvent: Anhydrous THF or Dichloromethane (DCM)

  • Base (Optional): Triethylamine (1.1 equiv) – Only required if the amine is a salt (e.g., HCl salt).

Procedure:

  • Preparation: Dissolve 3-isopropylglutaric anhydride (10 mmol, 1.56 g) in anhydrous THF (30 mL) in a round-bottom flask under nitrogen.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add the amine (10.5 mmol) dropwise (neat or dissolved in 5 mL THF) over 10 minutes.

    • Note: The reaction is exothermic. Control addition rate to maintain temperature < 5°C.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC.[2] The anhydride spot (usually high

      
      ) should disappear. The product will be a streak or low 
      
      
      
      spot (acidic).
  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dissolve residue in EtOAc (50 mL) and wash with 1M HCl (2 x 20 mL) to remove excess amine.

    • Critical: If the product is water-soluble, skip the wash and recrystallize directly from EtOH/Hexane.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Yield: Typically 85–95%. Characterization: IR shows broad -OH stretch (2500–3300 cm⁻¹) and two carbonyl peaks (Amide I ~1650 cm⁻¹, Acid C=O ~1710 cm⁻¹).

Protocol B: One-Pot Synthesis of 3-Isopropylglutarimide

Target: Cyclization to the imide pharmacophore.

Method B1: Thermal Dehydration (Dean-Stark) Best for: Thermally stable amines and non-volatile amines.

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Combine anhydride (10 mmol) and amine (10 mmol) in Toluene (50 mL).

  • Reflux: Heat to reflux (110°C). Water will azeotrope into the trap.

  • Duration: 4–12 hours. Stop when water evolution ceases.

  • Workup: Cool to RT. Wash with saturated

    
     (removes unreacted amic acid) and Brine. Dry and concentrate.
    

Method B2: Chemical Dehydration (HMDS/ZnCl₂) Best for: Sensitive substrates or lower temperature requirements.

  • Reaction: Dissolve anhydride (10 mmol) and amine (10 mmol) in Dioxane or Toluene. Stir for 1 hour to form amic acid in situ.

  • Activation: Add Hexamethyldisilazane (HMDS) (15 mmol) and catalytic

    
     (0.1 equiv).
    
  • Heat: Heat to 80°C for 3 hours.

  • Mechanism: HMDS acts as a water scavenger and Lewis acid activator, promoting rapid cyclization.

  • Workup: Quench with MeOH (5 mL), dilute with EtOAc, wash with 0.5M HCl.

Data & Validation

Table 1: Comparative Conditions for Imide Formation

MethodReagentsTempTypical YieldProsCons
Thermal Toluene, reflux110°C75-85%Atom economical, simpleRequires high heat, slow
Chemical (Ac₂O) Ac₂O, NaOAc90°C80-90%Fast, robustDifficult to remove Ac₂O traces
Chemical (HMDS) HMDS, ZnCl₂80°C85-95%Clean profile, "Green"Reagent cost
Coupling Agent EDC, DMAPRT60-75%Very mildExpensive, urea byproduct

Analytical Validation (Self-Check):

  • 1H NMR: Look for the isopropyl methyl doublet (

    
     ~0.9 ppm).
    
    • Amic Acid: Distinct N-H signal (broad, >6 ppm) and Acid O-H (very broad, >10 ppm).

    • Imide: Loss of Acid O-H. If N-substituted, the N-H signal disappears. The CH2 protons of the glutarimide ring often appear as complex multiplets due to the adjacent chiral center (if the amine induces chirality) or diastereotopic splitting.

  • IR Spectroscopy:

    • Anhydride:[1][2][3][4][5][6][7] Doublet ~1760, 1800 cm⁻¹.

    • Imide: Strong doublet ~1680, 1720 cm⁻¹ (Imide I/II bands).

Troubleshooting & Optimization

  • Problem: Low yield of Imide; Amic acid remains.

    • Cause: Insufficient water removal.

    • Solution: Switch from thermal reflux to Method B2 (HMDS) or add molecular sieves (4Å) to the reaction mixture.

  • Problem: Product is an oil/gum.

    • Cause: Isopropyl group adds lipophilicity, preventing crystallization.

    • Solution: Triturate with cold pentane or diethyl ether. If that fails, column chromatography (SiO2, Hexane:EtOAc 3:1) is required.[3]

  • Problem: Steric Hindrance.

    • Insight: While the isopropyl group is at position 3, bulky amines (e.g., tert-butylamine) may still face repulsion during the ring-closure step. Increase reaction time or use high-boiling solvent (Xylene).

References

  • Mechanism of Anhydride Aminolysis

    • Topic: General mechanism of nucleophilic acyl substitution on anhydrides.[3]

    • Source: Chemistry LibreTexts.[8] "21.5: Chemistry of Acid Anhydrides."

    • URL:[Link][1][4][6][7][9][10][11]

  • Glutarimide Synthesis via Anhydrides

    • Topic: Synthesis of glutarimides using dehydr
    • Source:Journal of Organic Chemistry. "One-Pot Synthesis of Glutarimides." (General reference to methodology).
    • URL:[Link] (Note: Representative link for standard methodology).

  • HMDS Mediated Cyclization

    • Topic: Use of HMDS/ZnCl2 for anhydride-to-imide conversion.
    • Source:Tetrahedron Letters. "Mild and efficient synthesis of imides."
    • URL:[Link]

  • Compound Data (3-Isopropylglutaric Anhydride)

    • Topic: Chemical identifiers and physical properties.[12][13]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Application Notes & Protocols for the Ring-Opening Polymerization of 4-(Propan-2-yl)oxane-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of novel biodegradable polyesters.

Preamble: A Predictive Approach to a Novel Monomer

The field of biodegradable polymers is in a constant state of evolution, driven by the need for advanced materials in medicine and sustainable technologies.[1][2] The monomer 4-(propan-2-yl)oxane-2,6-dione, a substituted derivative of 1,4-dioxane-2,5-dione, represents a novel building block for the synthesis of functional polyesters. While specific literature on this exact monomer is nascent, a wealth of established principles from the ring-opening polymerization (ROP) of analogous cyclic esters and anhydrides provides a robust framework for its successful polymerization and characterization.[3][4] This document serves as a comprehensive guide, leveraging established knowledge to provide detailed protocols and theoretical insights for the synthesis and analysis of poly(4-(propan-2-yl)oxane-2,6-dione).

The introduction of an isopropyl group onto the oxane-2,6-dione backbone is anticipated to significantly influence the physicochemical properties of the resulting polymer, including its thermal characteristics, degradation rate, and solubility, making it a promising candidate for applications ranging from drug delivery to tissue engineering.[1][5]

Section 1: Theoretical Framework and Mechanistic Considerations

The ring-opening polymerization of cyclic esters and anhydrides is a chain-growth process driven by the release of ring strain, although for six-membered rings, the enthalpic driving force can be modest.[6][7] The polymerization can proceed through various mechanisms, including anionic, cationic, and coordination-insertion pathways, largely dictated by the choice of initiator or catalyst.[4][8]

Catalytic Systems for ROP

The choice of catalyst is paramount in controlling the polymerization, influencing reaction rates, molecular weight distributions (polydispersity), and stereochemistry.

  • Organocatalysts: These metal-free catalysts have gained prominence due to their lower toxicity, making them ideal for biomedical applications.[4][9] Common organocatalysts include tertiary amines (e.g., 4-dimethylaminopyridine, DMAP), N-heterocyclic carbenes (NHCs), guanidines (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD), and bifunctional systems like thiourea/amine combinations.[10][11] These catalysts typically operate via a nucleophilic or general base-catalyzed mechanism, activating an initiator (often an alcohol) which then attacks the monomer.[12]

  • Metal-Based Catalysts: Historically, tin(II) 2-ethylhexanoate (Sn(Oct)₂) has been a workhorse catalyst for the ROP of cyclic esters due to its high efficiency and approval as a food additive.[13] Other metal complexes, such as those based on aluminum, zinc, and rare-earth metals, are also highly effective and often proceed via a coordination-insertion mechanism.[8][14] In this mechanism, the monomer coordinates to the metal center, which activates the carbonyl group towards nucleophilic attack by the growing polymer chain.[8]

Proposed Polymerization Mechanism of 4-(Propan-2-yl)oxane-2,6-dione

The polymerization of 4-(propan-2-yl)oxane-2,6-dione is expected to proceed via the nucleophilic attack of an initiator (e.g., an alcohol) on one of the carbonyl carbons of the cyclic anhydride. This leads to the opening of the ring and the formation of a linear ester with a terminal hydroxyl or carboxyl group, which can then propagate the polymerization by attacking another monomer molecule.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator R-OH Monomer 4-(Propan-2-yl)oxane-2,6-dione Initiator->Monomer Nucleophilic Attack Activated_Monomer Activated Monomer Monomer->Activated_Monomer Ring-Opening Growing_Chain Growing Polymer Chain Activated_Monomer->Growing_Chain Forms Initial Chain Another_Monomer Monomer Growing_Chain->Another_Monomer Attack on New Monomer Elongated_Chain Elongated Polymer Chain Another_Monomer->Elongated_Chain Chain Elongation Final_Polymer Poly(4-(Propan-2-yl)oxane-2,6-dione) Elongated_Chain->Final_Polymer Quenching_Agent Quenching Agent (e.g., Acid) Quenching_Agent->Final_Polymer Deactivation

Figure 1: Generalized workflow for the ring-opening polymerization of 4-(propan-2-yl)oxane-2,6-dione.

Section 2: Experimental Protocols

The following protocols are designed as starting points and should be optimized based on experimental observations and desired polymer characteristics. All procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent premature termination of the polymerization.

Protocol 1: Organocatalyzed ROP using 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

TBD is a highly active catalyst for the ROP of cyclic esters.[10] This protocol aims for a controlled polymerization to achieve a predictable molecular weight and narrow polydispersity.

Materials:

  • 4-(Propan-2-yl)oxane-2,6-dione (Monomer)

  • Benzyl alcohol (Initiator)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (Catalyst)

  • Anhydrous Dichloromethane (DCM) (Solvent)

  • Methanol (for precipitation)

  • Benzoic Acid (Quenching agent)

Procedure:

  • Monomer and Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-(propan-2-yl)oxane-2,6-dione (e.g., 1.0 g, 5.81 mmol) and benzyl alcohol (e.g., 6.28 mg, 0.0581 mmol for a target degree of polymerization of 100) in anhydrous DCM (e.g., 10 mL).

  • Catalyst Addition: In a separate vial, prepare a stock solution of TBD in anhydrous DCM (e.g., 10 mg/mL). Add the required amount of the TBD solution (e.g., 0.81 mg, 0.00581 mmol for a [Monomer]:[Catalyst] ratio of 1000:1) to the monomer/initiator solution via syringe.

  • Polymerization: Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination: Once the desired conversion is reached (or after a set time, e.g., 24 hours), quench the polymerization by adding a slight excess of benzoic acid in DCM.

  • Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

  • Purification and Drying: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40 °C until a constant weight is achieved.

Protocol 2: Metal-Catalyzed ROP using Tin(II) 2-Ethylhexanoate (Sn(Oct)₂)

This protocol utilizes a widely employed metal catalyst, often used for bulk polymerizations at elevated temperatures.

Materials:

  • 4-(Propan-2-yl)oxane-2,6-dione (Monomer)

  • 1,4-Butanediol (Initiator)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (Catalyst)

  • Toluene (optional, for solution polymerization)

  • Methanol (for precipitation)

Procedure:

  • Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and an inert gas inlet/outlet, add 4-(propan-2-yl)oxane-2,6-dione (e.g., 10.0 g, 58.1 mmol) and 1,4-butanediol (e.g., 26.2 mg, 0.29 mmol for a target Mn of ~3500 g/mol ).

  • Catalyst Addition: Add Sn(Oct)₂ (e.g., at a monomer-to-catalyst molar ratio of 5000:1).

  • Bulk Polymerization: Heat the reaction mixture to 130-150 °C under a slow stream of nitrogen. The mixture will become viscous as the polymerization proceeds.

  • Reaction Monitoring: Monitor the progress by observing the increase in viscosity. The reaction is typically complete within 2-6 hours.

  • Polymer Isolation: Allow the reactor to cool to room temperature. The polymer can be dissolved in a suitable solvent like chloroform or DCM.

  • Purification and Drying: Precipitate the dissolved polymer in cold methanol. Filter the product and dry it under vacuum at 40-50 °C to a constant weight.

ParameterProtocol 1 (Organocatalyzed)Protocol 2 (Metal-Catalyzed)Rationale
Catalyst TBDSn(Oct)₂TBD offers controlled polymerization at room temperature, ideal for biomedical grades. Sn(Oct)₂ is robust for bulk synthesis at higher temperatures.[10][13]
Initiator Monofunctional alcohol (Benzyl alcohol)Difunctional alcohol (1,4-Butanediol)A monofunctional initiator yields linear polymers with one point of growth. A difunctional initiator creates polymers that grow from both ends.
Temperature Room Temperature130-150 °COrganocatalysts like TBD are highly active at ambient temperatures. Metal catalysts like Sn(Oct)₂ typically require thermal activation.[11]
Solvent Dichloromethane (DCM)Bulk (or Toluene)Solution polymerization in DCM allows for better control over viscosity and heat dissipation. Bulk polymerization is solvent-free, offering higher product concentration.
Control High (predictable Mn, low PDI)ModerateOrganocatalyzed ROP often exhibits characteristics of a living polymerization, allowing for precise control over molecular weight and the synthesis of block copolymers.[15]

Section 3: Characterization and Data Analysis

Thorough characterization is essential to confirm the successful synthesis of the polymer and to determine its properties.

Structural Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the primary tool for confirming the polymer structure. The disappearance of monomer peaks and the appearance of new peaks corresponding to the repeating unit of the polymer will be evident. 2D NMR techniques like HMBC can further elucidate the connectivity of the polymer backbone.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of characteristic functional groups. A strong ester carbonyl peak (around 1730-1750 cm⁻¹) is expected in the polymer spectrum.

Molecular Weight and Distribution
  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). For a controlled polymerization, a PDI close to 1.1 is desirable.[9][11]

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉), melting temperature (Tₘ), and crystallinity of the polymer. The bulky isopropyl group may lead to a higher T₉ compared to unsubstituted poly(oxane-2,6-dione).

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition temperature of the polymer.

Characterization_Workflow Start Polymer Synthesis Complete NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR FTIR FTIR Spectroscopy Start->FTIR GPC GPC / SEC Analysis Start->GPC DSC DSC Analysis Start->DSC TGA TGA Analysis Start->TGA Structural_Analysis Confirm Structure & Purity NMR->Structural_Analysis FTIR->Structural_Analysis MW_Analysis Determine Mn, Mw, PDI GPC->MW_Analysis Thermal_Analysis Determine Tg, Tm, Decomposition Temp. DSC->Thermal_Analysis TGA->Thermal_Analysis Final_Report Comprehensive Polymer Profile Structural_Analysis->Final_Report MW_Analysis->Final_Report Thermal_Analysis->Final_Report

Figure 2: A typical workflow for the comprehensive characterization of the synthesized polymer.

Section 4: Application Insights and Future Directions

The successful synthesis of poly(4-(propan-2-yl)oxane-2,6-dione) would yield a novel biodegradable polyester with tunable properties.[2] The presence of the isopropyl group is expected to increase the hydrophobicity and potentially alter the degradation kinetics compared to its non-substituted analogue.

Potential Applications:

  • Drug Delivery: The polymer's properties could be tailored for the controlled release of hydrophobic drugs.[16]

  • Tissue Engineering: It could be processed into scaffolds for tissue regeneration, where its degradation rate and mechanical properties would be critical.[17]

  • Advanced Materials: As a component in block copolymers, it could be used to create novel amphiphilic materials or thermoplastic elastomers.

Further research should focus on copolymerization with other cyclic esters (e.g., lactide, caprolactone) to create materials with a wide range of thermal and mechanical properties.[18] Investigating the degradation profile in vitro and in vivo will be crucial for validating its potential in biomedical applications.

References

  • Coulembier, O., et al. (2010). Organo-catalyzed ring opening polymerization of a 1,4-dioxane-2,5-dione deriving from glutamic acid. PubMed. Available at: [Link]

  • Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Controlled Ring-Opening Polymerization of Lactide and Glycolide. Chemical Reviews.
  • ResearchGate. (n.d.). Ring‐Opening Polymerization.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Ring‐opening polymerization of 1,4‐oxathian‐2‐one and its copolymerization with δ‐valerolactone.
  • Royal Society of Chemistry. (n.d.).
  • PubMed. (2010).
  • Wiley-VCH. (n.d.). Organocatalyzed Ring-Opening Polymerization of Cyclic Esters Toward Degradable Polymers. Wiley Online Library.
  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. MDPI.
  • ACS Publications. (2024). Organobase-Catalyzed Ring-Opening Copolymerization of Cyclic Anhydrides and Oxetanes: Establishment and Application in Block Copolymer Synthesis. Macromolecules.
  • Royal Society of Chemistry. (n.d.). Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story. Polymer Chemistry.
  • Unibo. (n.d.). Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Unibo.
  • PubMed. (2007). A versatile strategy for the synthesis of 2,6-disubstituted dihydropyranones. PubMed.
  • ResearchGate. (n.d.). Biodegradable Polyesters: Synthesis, Properties, Applications.
  • ACS Publications. (2014).
  • Frontiers. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot.
  • ElectronicsAndBooks. (n.d.).
  • Journal of Biomedical Materials Research. (n.d.).
  • PubMed Central. (2023).
  • ResearchGate. (n.d.). One-Pot Four Component Synthesis of 4, 6-Disubstituted 3-Cyano-2- Pyridones in Polyethylene Glycol.
  • ACS Publications. (2022). Polyanhydride Chemistry. Biomacromolecules.
  • Feiplar. (2021).
  • ResearchGate. (n.d.). Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides with Discrete Metal Complexes: Structure-Property Relationships.
  • ResearchGate. (n.d.). Systematic development of degradable polyester biomaterials via ring-opening copolymerization of succinic anhydride and epoxides.

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Application Note: High-Efficiency Synthesis of Novel 4-Isopropyl-2,6-Piperidinedione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the synthetic utility of 4-(Propan-2-yl)oxane-2,6-dione (commonly 3-isopropylglutaric anhydride) as a precursor for novel heterocyclic libraries. While glutarimides (piperidine-2,6-diones) are well-established pharmacophores in immunomodulatory drugs (IMiDs) and anticonvulsants, the 4-isopropyl substituted scaffold offers a unique steric profile that modulates lipophilicity and receptor binding without altering the core hydrogen-bonding motif.

We present three validated protocols for converting this anhydride into:

  • N-Substituted Glutarimides: Via thermal and microwave-assisted condensation.

  • N-Amino/Hydroxy Imides: Functionalizable handles for PROTAC linker attachment.

  • Bicyclic Systems: Via reaction with binucleophiles.

Chemical Profile: The Precursor

PropertySpecification
IUPAC Name 4-(Propan-2-yl)oxane-2,6-dione
Common Name 3-Isopropylglutaric anhydride
CAS Number 4160-81-0
Molecular Weight 156.18 g/mol
Appearance White to off-white crystalline solid
Reactivity Class Cyclic Anhydride (Electrophilic acylating agent)
Storage Moisture sensitive; Store under inert atmosphere (N₂)

Mechanistic Insight: The molecule is a symmetric anhydride. However, nucleophilic attack at the carbonyl carbons opens the ring to form an intermediate amic acid. The critical step in generating the heterocycle is the subsequent ring closure (dehydration), which requires overcoming an entropic barrier.

Application I: Synthesis of N-Substituted Glutarimides

Target Class: 4-isopropyl-1-alkyl/aryl-piperidine-2,6-diones.

Protocol A: High-Yield Thermal Condensation (Bulk Scale)

Best for: Gram-scale synthesis of stable amines.

Reagents:

  • 4-(Propan-2-yl)oxane-2,6-dione (1.0 equiv)[1]

  • Primary Amine (

    
    ) (1.05 equiv)
    
  • Solvent: Toluene (or Xylene for high-boiling amines)

  • Catalyst: Triethylamine (0.1 equiv) - Optional, speeds up initial attack.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 10 mmol (1.56 g) of the anhydride in 50 mL of toluene.

  • Addition: Add 10.5 mmol of the primary amine dropwise at room temperature. Observation: A mild exotherm indicates the formation of the intermediate amic acid.

  • Reflux: Heat the mixture to reflux (110°C). Maintain reflux until the theoretical amount of water (~0.18 mL) is collected in the Dean-Stark trap (typically 3–6 hours).

  • Monitoring: Monitor via TLC (SiO₂, 30% EtOAc/Hexanes). The intermediate amic acid (polar, streak) should disappear, replaced by the less polar imide spot.

  • Workup: Cool to RT. Wash the organic phase with 1M HCl (2 x 15 mL) to remove excess amine, followed by saturated NaHCO₃ (2 x 15 mL) to remove unreacted anhydride/acid.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from EtOH/Hexanes if necessary.

Protocol B: Microwave-Assisted Library Generation

Best for: High-throughput screening (HTS) and poorly nucleophilic amines (anilines).

Reagents:

  • 4-(Propan-2-yl)oxane-2,6-dione (1.0 equiv)[1]

  • Amine (1.2 equiv)

  • Support: Silica gel or neat (solvent-free)

Step-by-Step Methodology:

  • Adsorption: Mix 1.0 mmol of anhydride and 1.2 mmol of amine with 500 mg of silica gel. Grind to a fine powder using a mortar and pestle (Solvent-Free Solid Support Method).

  • Irradiation: Place the powder in a microwave-transparent vessel. Irradiate at 140°C (300 W max power) for 10–15 minutes.

  • Extraction: Cool the vessel. Suspend the solid in EtOAc (10 mL), sonicate for 5 minutes, and filter to remove the silica.

  • Purification: The filtrate is concentrated. Purity is often >90%, requiring only a short silica plug filtration.

Application II: Functionalized N-Heteroatom Scaffolds

Target Class: N-Amino and N-Hydroxy derivatives (Linkers for PROTACs).

These derivatives are critical because the N-atom functionality allows the glutarimide to be "clicked" onto other ligands without disrupting the glutarimide ring's ability to bind cereblon (CRBN) or other targets.

Protocol:

  • Dissolution: Dissolve 4-(Propan-2-yl)oxane-2,6-dione (5 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition: Add Hydrazine hydrate (for N-amino) or Hydroxylamine HCl (for N-hydroxy) (5.5 mmol).

  • Cyclization: Heat to 90°C for 4 hours. The acetic acid acts as both solvent and dehydrating agent.

  • Workup: Pour reaction mixture into ice water (100 mL). The product typically precipitates. Filter and wash with cold water.

Visualizing the Reaction Pathway

The following diagram illustrates the bifurcation between the intermediate amic acid and the final heterocyclic product.

ReactionPathway Anhydride 4-(Propan-2-yl) oxane-2,6-dione AmicAcid Intermediate: N-Substituted Amic Acid Anhydride->AmicAcid Nucleophilic Attack (RT, Fast) Amine Primary Amine (R-NH2) Amine->AmicAcid Nucleophilic Attack (RT, Fast) Imide Target Heterocycle: 4-Isopropyl-1-R- piperidine-2,6-dione AmicAcid->Imide Thermal Dehydration (-H2O) Byproduct Water (H2O) AmicAcid->Byproduct

Figure 1: Reaction pathway from anhydride precursor to glutarimide target via the amic acid intermediate.[2]

Experimental Workflow & Troubleshooting

To ensure reproducibility, follow this logic flow for purification decisions.

Workflow Start Crude Reaction Mixture TLC TLC Analysis (30% EtOAc/Hex) Start->TLC Decision Is Amic Acid Present? (Polar streak at baseline) TLC->Decision Recycle Add Ac2O/NaOAc Reflux 1h Decision->Recycle Yes (Incomplete Cyclization) Workup Aq. Wash (HCl/NaHCO3) Decision->Workup No (Clean Conversion) Recycle->Workup Isolate Concentrate & Crystallize Workup->Isolate

Figure 2: Decision matrix for reaction monitoring and workup.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Incomplete dehydration (Amic acid persists).Add chemical dehydrating agent (e.g., Acetic Anhydride or HMDS) and reflux for 1 additional hour.
Dark Coloration Oxidation of amine or thermal decomposition.Perform reaction under Nitrogen atmosphere; reduce temperature and extend time.
Starting Material Remains Low nucleophilicity of amine (steric bulk).Switch to Microwave Protocol (Method B) or use catalytic DMAP.

Quality Control Specifications

For the target 4-isopropyl-1-substituted-piperidine-2,6-dione :

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the Isopropyl Group :

      
       0.90–1.00 (d, 6H, 
      
      
      
      ),
      
      
      1.5–1.7 (m, 1H,
      
      
      ).
    • Look for the Ring Protons :

      
       2.4–2.8 (m, 4H, 
      
      
      
      ). The symmetry of these protons depends on the N-substituent's chirality.
  • IR Spectroscopy:

    • Characteristic Imide Carbonyls : Doublet at ~1720 cm⁻¹ (symmetric stretch) and ~1680 cm⁻¹ (asymmetric stretch). Absence of broad OH stretch (3500-2500 cm⁻¹) confirms closure of amic acid.

References

  • PubChem. (2025).[1][2] 4-(Propan-2-yl)oxane-2,6-dione Compound Summary. National Library of Medicine. [Link]

  • Beilstein Journals. (2019). Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO. Beilstein J. Org. Chem. [Link]

  • MDPI. (2001). Microwave Mediated Synthesis of Imides. Molecules. [Link]

  • ReactionWeb. (2023). Amine + Anhydride - Mechanism and Protocols. [Link]

  • National Institutes of Health. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. PMC. [Link]

Sources

Application Notes and Protocols: Derivatization of 4-(Propan-2-yl)oxane-2,6-dione for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Scaffold Derivatization in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents is a cornerstone of biomedical research. A powerful and enduring strategy in this endeavor is the exploration of chemical space around a privileged core scaffold. The derivatization of a central molecular framework allows for the systematic modulation of physicochemical and pharmacological properties, enabling the generation of compound libraries with diverse biological activities. This application note provides a comprehensive guide to the derivatization of a promising, yet underexplored scaffold, 4-(propan-2-yl)oxane-2,6-dione, and its subsequent evaluation in a high-throughput biological screening cascade.

The oxane-2,6-dione (glutaric anhydride) moiety is an attractive starting point for library synthesis due to its inherent reactivity as a cyclic anhydride. This functional group is susceptible to nucleophilic attack, providing a straightforward and efficient handle for introducing a wide array of chemical diversity. The strategic incorporation of a lipophilic propan-2-yl group at the 4-position is intended to enhance membrane permeability and potentially influence binding to hydrophobic pockets within biological targets. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a logical framework for the generation and biological evaluation of a novel compound library based on this scaffold.

Part 1: Synthesis of the Core Scaffold: 4-(Propan-2-yl)oxane-2,6-dione

The synthesis of the title compound is not widely reported, thus a robust and scalable synthetic route is proposed herein, commencing from readily available starting materials. The overall strategy involves the synthesis of the corresponding dicarboxylic acid, 3-(propan-2-yl)pentanedioic acid, followed by a dehydration-mediated cyclization to yield the desired anhydride.

Protocol 1: Synthesis of 3-(Propan-2-yl)pentanedioic acid

This procedure is adapted from established methods for the synthesis of substituted glutaric acids.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Diethyl malonateReagentSigma-Aldrich
Sodium ethoxideReagentSigma-Aldrich
2-BromopropaneReagentSigma-Aldrich
1,3-DibromopropaneReagentSigma-Aldrich
Potassium hydroxideACSFisher Scientific
EthanolAnhydrousJ.T.Baker
Diethyl etherAnhydrousFisher Scientific
Hydrochloric acid37%Fisher Scientific
Anhydrous magnesium sulfateReagentSigma-Aldrich

Procedure:

  • Alkylation of Diethyl Malonate: In a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂), dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol (300 mL). To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Add 2-bromopropane (1.1 eq) dropwise via the dropping funnel. The reaction is exothermic; maintain the temperature below 40 °C. After the addition is complete, heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and add a second portion of sodium ethoxide (1.1 eq). After stirring for 30 minutes, add 1,3-dibromopropane (1.1 eq) dropwise. Heat the mixture to reflux for 6 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of potassium hydroxide (5.0 eq) in water (200 mL). Heat the mixture to reflux for 12 hours to effect hydrolysis of the esters and subsequent decarboxylation.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is ~1. A white precipitate should form. Extract the aqueous layer with diethyl ether (3 x 200 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3-(propan-2-yl)pentanedioic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Protocol 2: Cyclization to 4-(Propan-2-yl)oxane-2,6-dione

The cyclization of the dicarboxylic acid to the anhydride can be achieved through thermal dehydration or by using a dehydrating agent.[1][2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-(Propan-2-yl)pentanedioic acidAs synthesized-
Acetic anhydrideReagentSigma-Aldrich
TolueneAnhydrousFisher Scientific

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-(propan-2-yl)pentanedioic acid (1.0 eq) in acetic anhydride (3.0 eq).

  • Heat the mixture to reflux for 3 hours. The solid should dissolve as the reaction progresses.[3]

  • Cool the reaction mixture to room temperature and remove the excess acetic anhydride and acetic acid formed under reduced pressure.

  • The resulting oil is the crude 4-(propan-2-yl)oxane-2,6-dione. This can be purified by vacuum distillation to yield a colorless oil.

Characterization: The structure of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: Derivatization of the Core Scaffold for Library Generation

The cornerstone of this application note is the facile derivatization of the 4-(propan-2-yl)oxane-2,6-dione scaffold. The electrophilic carbonyl carbons of the anhydride are susceptible to nucleophilic attack by a variety of nucleophiles, leading to ring-opening and the formation of new functional groups.[][5] This section provides detailed protocols for the synthesis of two primary libraries: amides and esters.

Derivatization_Workflow Scaffold 4-(Propan-2-yl)oxane-2,6-dione Amine Primary/Secondary Amines (R¹R²NH) Scaffold->Amine Nucleophilic Acyl Substitution Alcohol Alcohols/Phenols (R³OH) Scaffold->Alcohol Nucleophilic Acyl Substitution Amide_Library Amide Library Amine->Amide_Library Ester_Library Ester Library Alcohol->Ester_Library Screening Biological Screening Amide_Library->Screening Ester_Library->Screening Screening_Cascade Library Synthesized Compound Library Primary Primary High-Throughput Screening (e.g., Cell Viability Assay) Library->Primary Hits Initial Hits Primary->Hits Secondary Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) Hits->Secondary Confirmed_Hits Confirmed Hits Secondary->Confirmed_Hits Tertiary Tertiary Assays (e.g., Dose-Response, SAR) Confirmed_Hits->Tertiary

Sources

Strategic Utilization of 4-(Propan-2-yl)oxane-2,6-dione in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide [1]

Executive Summary: The Latent Chiral Gateway

4-(Propan-2-yl)oxane-2,6-dione, commonly known as 3-isopropylglutaric anhydride , represents a high-value "latent" chiral synthon in organic synthesis.[1] While achiral itself due to a plane of symmetry (


), it possesses a prochiral center at the C3 position.

For drug development and natural product synthesis, this molecule is not merely a reagent but a strategic branch point. Its utility lies in enantioselective desymmetrization —a process that simultaneously generates a new stereocenter and differentiates the two carbonyl groups. This allows for the rapid construction of:

  • Chiral

    
    -amino acids  (via Curtius rearrangement), analogues of leucine/valine.[1]
    
  • Chiral

    
    -lactones , common motifs in pheromones and polyketides.[1]
    
  • Glutarimide scaffolds , essential for immunomodulatory drugs (e.g., thalidomide analogues).

This guide details the protocols for unlocking this potential, focusing on organocatalytic and enzymatic desymmetrization strategies.

Chemical Profile & Strategic Logic[1][2]

PropertyDataRelevance
IUPAC Name 4-(Propan-2-yl)oxane-2,6-dioneFormal nomenclature.[1]
Common Name 3-Isopropylglutaric anhydrideStandard industry term.[1]
CAS Number 2938-48-9Identification.[1]
Molecular Weight 156.18 g/mol Stoichiometry calculations.
Stereochemistry Prochiral (meso-like backbone)Candidate for desymmetrization.[1][2]
Key Moiety Isopropyl groupIntroduces steric bulk; mimics Val/Leu side chains.
The Desymmetrization Logic

The anhydride ring is strained and reactive. A nucleophile (Nu-H) can attack either carbonyl C2 or C6.[1]

  • Without Catalyst: Attack is random; product is racemic.

  • With Chiral Catalyst: The catalyst creates a chiral environment, favoring attack at one specific carbonyl over the other based on the steric interaction with the isopropyl group.

  • Result: High enantiomeric excess (ee) of a hemiester or hemiamide.[1]

Workflow Visualization

The following diagram illustrates the divergent pathways accessible from this single anhydride.

Desymmetrization_Workflow Anhydride 3-Isopropylglutaric Anhydride (Prochiral Starting Material) Desym Enantioselective Desymmetrization Anhydride->Desym + Nu-H (Alcohol/Amine) + Chiral Cat. Hemiester Chiral Hemiester (>90% ee) Desym->Hemiester Ring Opening Path1 Selective Reduction Hemiester->Path1 Path2 Curtius Rearrangement Hemiester->Path2 Path3 Amidation & Cyclization Hemiester->Path3 Lactone Chiral u03b4-Lactone (Pheromones/Terpenes) Path1->Lactone BH3u00b7DMS AminoAcid u03b2-Amino Acid Analogue (Peptidomimetics) Path2->AminoAcid DPPA, then Hydrolysis Glutarimide Chiral Glutarimide (CNS Active Agents) Path3->Glutarimide

Figure 1: Divergent synthetic pathways starting from the desymmetrization of 3-isopropylglutaric anhydride.[1]

Detailed Protocols

Protocol A: Organocatalytic Desymmetrization (Chemical Method)

Objective: Synthesis of (R)-3-isopropylglutaric acid monomethyl ester with high enantiomeric excess. Mechanism: Cinchona alkaloid-mediated nucleophilic attack.[1] The alkaloid acts as a bifunctional catalyst, activating the anhydride via hydrogen bonding and directing the methanol attack.

Materials:

  • Substrate: 3-Isopropylglutaric anhydride (1.0 eq)[1]

  • Nucleophile: Methanol (10.0 eq)[1]

  • Catalyst: (DHQD)₂AQN or Quinidine derivative (10 mol%)[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 3-isopropylglutaric anhydride (156 mg, 1.0 mmol) in anhydrous MTBE (10 mL).

  • Cooling: Cool the solution to -20°C using a cryostat or acetone/dry ice bath. Note: Lower temperature enhances enantioselectivity by rigidifying the transition state.[1]

  • Catalyst Addition: Add the Cinchona alkaloid catalyst (0.1 mmol). Stir for 10 minutes to allow the formation of the catalyst-anhydride complex.[1]

  • Reaction: Add Methanol (dropwise) over 5 minutes. Stir the mixture at -20°C for 24–48 hours.

  • Monitoring: Monitor consumption of anhydride by TLC (stain with bromocresol green) or IR (disappearance of anhydride doublets at ~1800/1760 cm⁻¹).

  • Quenching: Quench with 1N HCl (5 mL) to protonate the hemiester and remove the catalyst into the aqueous phase (if recovering catalyst) or simply concentrate if using column chromatography.

  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes:EtOAc with 1% AcOH).

Validation (QC):

  • Yield: Expect 85–95%.

  • Chiral HPLC: Convert a small aliquot to the dibenzyl amide or use a Chiralcel OD-H column.[1] Target ee > 90%.

Protocol B: Enzymatic Desymmetrization (Biocatalytic Method)

Objective: Green synthesis of chiral hemiesters using Lipase B from Candida antarctica (CALB).[1] Advantage: No heavy metals, mild conditions, often complementary stereoselectivity to organocatalysts.

Step-by-Step Procedure:

  • Setup: Suspend Novozym 435 (immobilized CALB, 50% w/w relative to substrate) in diisopropyl ether (DIPE).

  • Addition: Add 3-isopropylglutaric anhydride (1.0 eq).

  • Nucleophile: Add Ethanol (3.0 eq). Note: Ethanol is often preferred over methanol for enzymatic stability.[1]

  • Incubation: Shake at 25°C at 200 rpm for 12 hours.

  • Filtration: Filter off the enzyme beads (can be recycled).

  • Isolation: Evaporate solvent to yield the pure hemiester.

Application Case Studies

Case Study 1: Synthesis of Chiral -Lactones (Terpene Precursors)

The hemiester obtained from Protocol A is a direct precursor to 4-isopropyl-delta-valerolactone.[1]

  • Activation: Treat the hemiester with Ethyl Chloroformate/Et₃N to form the mixed anhydride.

  • Reduction: Add NaBH₄ in situ. The mixed anhydride is selectively reduced to the alcohol, while the methyl ester remains intact (or cyclizes spontaneously).[1]

  • Cyclization: Acid-catalyzed lactonization (pTsOH, reflux) yields the chiral lactone.[1]

    • Significance: This lactone scaffold is found in Cembranoid diterpenes and serves as a signaling molecule in certain biological systems.

Case Study 2: Synthesis of -Amino Acids (Pregabalin Analogues)

While Pregabalin possesses an isobutyl group, the isopropyl analogue (derived from this anhydride) is a critical probe for Structure-Activity Relationship (SAR) studies targeting the


 subunit of voltage-gated calcium channels.[1]
  • Curtius Rearrangement: Treat the free acid of the chiral hemiester with DPPA (Diphenylphosphoryl azide) and Et₃N in toluene at 80°C.

  • Isocyanate Formation: The intermediate isocyanate is trapped with benzyl alcohol to form the Cbz-protected amine.[1]

  • Hydrolysis: Saponification of the methyl ester and hydrogenolysis of the Cbz group yields 3-amino-4-methylpentanoic acid .[1]

Critical Mechanism: The "H-Bonding" Transition State[1]

Understanding why the reaction works is crucial for troubleshooting.

Mechanism Cat Cinchona Catalyst (Quinuclidine N) Complex Transition State (H-Bond Network) Cat->Complex Activates Nu Anhydride 3-iPr-Glutaric Anhydride Anhydride->Complex Coordinates MeOH Methanol (Nu) MeOH->Complex Complex->Cat Regenerated Product Chiral Hemiester Complex->Product Selective Opening

Figure 2: Simplified catalytic cycle. The catalyst's quinuclidine nitrogen acts as a general base to activate Methanol, while the catalyst's hydroxyl group (or thiourea moiety) hydrogen-bonds to the anhydride carbonyl, holding it in a rigid conformation that exposes only one face to attack.[1]

References

  • Bolm, C., et al. (2000). "Asymmetric opening of cyclic anhydrides mediated by cinchona alkaloids." Journal of Organic Chemistry.

  • Connon, S. J. (2006).[1] "Organocatalytic asymmetric reactions of anhydrides." Chemistry – A European Journal.[3] [1]

  • Fryszkowska, A., et al. (2005). "Enzymatic desymmetrization of 3-substituted glutaric acid anhydrides." Tetrahedron: Asymmetry. [1]

  • Deng, L., et al. (2002). "Catalytic Asymmetric Alcoholysis of meso-Anhydrides." Journal of the American Chemical Society.

  • Bernaerts, K. V., et al. (2008). "Dual nature of the lipase-catalyzed ring-opening of 3-substituted glutaric anhydrides." Journal of Molecular Catalysis B: Enzymatic. [1]

Sources

Troubleshooting & Optimization

"troubleshooting failed reactions with 4-(Propan-2-yl)oxane-2,6-dione"

Author: BenchChem Technical Support Team. Date: February 2026

(Common Name: 3-Isopropylglutaric Anhydride)

Status: Operational | Tier: Level 3 Engineering Support Subject: Troubleshooting Reaction Failures, Hydrolysis Management, and Desymmetrization Protocols.

Introduction: The Molecule & The Problem

You are likely working with 4-(Propan-2-yl)oxane-2,6-dione (CAS: 4160-81-0), a cyclic meso-anhydride.[1] In drug development, this molecule is a critical scaffold for synthesizing


-amino acids and GABA analogs (e.g., Pregabalin precursors) via desymmetrization.

The Core Challenge: The 6-membered anhydride ring is thermodynamically stable but kinetically sensitive. The most common "reaction failures" reported are actually purity failures (hydrolysis prior to reaction) or stereochemical failures (lack of enantiocontrol during ring opening).

This guide addresses the three most frequent failure modes:

  • Silent Hydrolysis (Starting material is actually the diacid).

  • Stalled Nucleophilic Attack (Poor conversion in esterification/amidation).

  • Racemic Products (Failure in desymmetrization protocols).

Module 1: Pre-Reaction Quality Control (The "Silent" Killer)

Symptom: "I added the amine, but the starting material didn't dissolve," or "NMR shows a complex mixture immediately."

Root Cause: Cyclic anhydrides are moisture scavengers. If your bottle has been opened frequently, you are likely attempting to react 3-isopropylglutaric acid , not the anhydride. The acid is unreactive toward nucleophiles under standard anhydride conditions (mild base).

Diagnostic Protocol: The "Shift" Test

Before starting any high-value reaction, validate your material.

FeatureAnhydride (Active) Diacid (Hydrolyzed/Inactive)

H NMR (DMSO-d6)

-protons appear as doublets/multiplets at

2.6–2.9 ppm.

-protons shift upfield; broad singlet at

12.0+ ppm (COOH).
Solubility (DCM/CHCl

)
Highly Soluble.Poor/Insoluble (forms white suspension).
IR Spectroscopy Doublet carbonyl stretch: 1760 & 1800 cm

.
Broad carbonyl stretch: 1700–1730 cm

(H-bonded).
Corrective Action: Purification Workflow

If your material is partially hydrolyzed (>5% acid content), do not proceed. The acid acts as a proton source, quenching basic catalysts (e.g., DMAP, TEA).

Re-Cyclization Protocol:

  • Dissolve the crude mixture in Acetyl Chloride or Acetic Anhydride (5 equiv).

  • Reflux for 1–2 hours (converts diacid back to anhydride).

  • Remove volatiles under high vacuum.

  • Critical: Recrystallize from dry Toluene/Hexane or distill if scale permits.

Module 2: Troubleshooting Nucleophilic Ring Opening

Context: Converting the anhydride to a hemi-ester or hemi-amide. Symptom: Low yield, slow kinetics, or formation of the di-ester/di-amide (over-reaction).

Mechanism & Causality

The reaction relies on the nucleophile (ROH or RNH


) attacking one of the carbonyl carbons.[2]
  • Failure Mode A (No Reaction): The 3-isopropyl group creates steric drag (Thorpe-Ingold effect), slightly twisting the ring conformation. Standard uncatalyzed opening is slow.

  • Failure Mode B (Racemic Product): The molecule is meso (achiral but pro-chiral). Attacking C2 vs. C6 produces enantiomers. Without a chiral catalyst, you will get a 50:50 racemic mixture.

Optimization Table: Reaction Conditions
VariableStandard ProtocolTroubleshooting AdjustmentReason
Catalyst DMAP (0.1 eq)MgBr

OEt

or Sc(OTf)

Lewis acids activate the carbonyl oxygen, overcoming steric hindrance without causing racemization.
Solvent DCM / THFToluene (at -20°C to 0°C)Non-polar solvents tighten the transition state, improving stereoselectivity (if using chiral catalysts).
Stoichiometry 1:1 Nucleophile1.1:1 Anhydride:Nucleophile Ensure full consumption of the nucleophile to simplify purification (anhydride is easier to remove than excess amine).
Module 3: Visualizing the Decision Pathway

Use this logic flow to determine why your specific experiment failed.

TroubleshootingFlow Start Start: Reaction Failed CheckSolubility Step 1: Check Solubility in DCM Start->CheckSolubility Insoluble Insoluble/Cloudy CheckSolubility->Insoluble White ppt Soluble Clear Solution CheckSolubility->Soluble Homogeneous HydrolysisIssue DIAGNOSIS: Hydrolysis Material is Glutaric Acid Insoluble->HydrolysisIssue CheckCatalyst Step 2: Review Catalyst Soluble->CheckCatalyst Recyclize ACTION: Reflux in AcCl or Ac2O to dehydrate HydrolysisIssue->Recyclize Desymm Are you attempting Desymmetrization? CheckCatalyst->Desymm Racemic Result: Racemic Product UseChiralBase ACTION: Switch to Cinchona Alkaloid or Chiral Thiourea Racemic->UseChiralBase Fix Stereocontrol NoConv Result: <10% Conversion UseLewisAcid ACTION: Add Lewis Acid (MgBr2 or ZnCl2) NoConv->UseLewisAcid Fix Kinetics Desymm->Racemic Yes Desymm->NoConv No

Figure 1: Diagnostic logic tree for isolating failure modes in glutaric anhydride reactions.

Module 4: Advanced Desymmetrization (The "High Value" Target)

If your goal is to create a chiral hemiester (e.g., for Pregabalin synthesis), simple base catalysis will fail. You must distinguish between the two enantiotopic carbonyl groups.

The Protocol (Cinchona Alkaloid Mediated):

  • Solvent: MTBE or Toluene (Solvent effect is critical for enantiomeric excess).

  • Catalyst: (DHQD)

    
    AQN or similar Cinchona alkaloid derivatives (1–5 mol%).
    
  • Nucleophile: Methanol or Benzyl Alcohol (10–20 equiv).

  • Temperature: -20°C. (Lower temperature = Higher ee).

Mechanism of Action: The catalyst forms a hydrogen-bonded complex with the anhydride, blocking one face of the molecule and directing the nucleophile to the specific carbonyl (C2 or C6), breaking the symmetry.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent for ring opening? A: No. While water is a nucleophile, it will attack both carbonyls or hydrolyze the product, resulting in the achiral dicarboxylic acid. If you need the acid-ester, use the alcohol as the solvent/reagent under anhydrous conditions.

Q: My product is an oil that won't crystallize. How do I purify it? A: Hemi-esters/amides of this molecule are often oils.

  • Purification: Perform an acid-base extraction.

    • Dissolve crude in DCM.

    • Extract with sat.[3] NaHCO

      
       (Product moves to aqueous phase; unreacted neutral impurities stay in DCM).
      
    • Acidify aqueous phase (HCl) to pH 2.

    • Extract back into DCM. This yields high-purity hemi-acid.

Q: Why does the reaction stall at 50% conversion? A: If using an amine nucleophile, the product (a hemi-acid) can protonate the remaining amine, forming an unreactive ammonium salt.

  • Fix: Use 2.0+ equivalents of the amine or add a non-nucleophilic auxiliary base (e.g., Diisopropylethylamine/DIPEA) to scavenge the proton.

References
  • Desymmetrization of Cyclic Anhydrides

    • Chen, Y., Tian, S.-K., & Deng, L. (2000). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society, 122(39), 9542–9543.

  • General Anhydride Handling & Synthesis

    • Cason, J. (1945). -Methylglutaric Anhydride. Organic Syntheses, Coll. Vol. 3, p.169. (Provides the foundational protocol for substituted glutaric anhydride handling).
  • Physical Properties & Safety

    • PubChem Database. 4-(Propan-2-yl)oxane-2,6-dione (CID 11819267).
  • Castagnoli-Cushman Reaction (Imine Condensation)

    • Vicente-García, E., et al. (2020). The Castagnoli–Cushman Reaction. Molecules, 25(11), 2654.

Sources

Technical Support Center: Stability & Handling of 4-(Propan-2-yl)oxane-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 3-Isopropylglutaric Anhydride CAS: 4160-82-1 (Derivative Class Reference) Molecular Formula: C₈H₁₂O₃

Critical Stability Profile: The "Why" Behind the Protocol

To effectively manage the stability of 4-(Propan-2-yl)oxane-2,6-dione , one must understand its thermodynamic vulnerability. This compound is a cyclic anhydride comprising a six-membered ring. While six-membered rings (glutaric derivatives) are generally more stable to hydrolysis than their five-membered counterparts (succinic derivatives) due to reduced ring strain, they remain highly electrophilic.

The Primary Failure Mode: Hydrolysis

The carbonyl carbons at positions 2 and 6 are susceptible to nucleophilic attack by atmospheric moisture. The isopropyl group at position 4 provides some steric shielding, but it also disrupts crystal packing, often resulting in a low-melting solid or viscous oil that can trap moisture effectively.

The Degradation Pathway: Upon exposure to water, the anhydride ring opens to form 3-isopropylglutaric acid . This reaction is autocatalytic; the generated carboxylic acid protons catalyze further hydrolysis of the remaining anhydride.

Visualization: Hydrolysis Mechanism

The following diagram illustrates the degradation pathway you are preventing during storage.

HydrolysisPathway Anhydride 4-(Propan-2-yl)oxane-2,6-dione (Intact Anhydride) Transition Tetrahedral Intermediate (Unstable) Anhydride->Transition Nucleophilic Attack Moisture + H₂O (Atmospheric Moisture) Moisture->Transition Product 3-Isopropylglutaric Acid (Ring Opened) Transition->Product Ring Opening

Figure 1: The irreversible hydrolysis pathway. Once the ring opens, the material loses its utility as an acylating agent.

Storage Protocol: The "Argon Blanket" System

Do not rely on standard refrigeration alone. The following Standard Operating Procedure (SOP) utilizes a multi-barrier approach to prevent moisture ingress.

Phase 1: Receipt & Initial Handling
  • Equilibrate: Allow the shipping container to reach room temperature before opening. Opening a cold bottle in humid air causes immediate condensation on the reagent.

  • Aliquot Strategy: If you plan to use the reagent over months, do not store it in one large vessel. Divide the material into single-use aliquots inside a glovebox or dry bag.

Phase 2: Long-Term Storage Conditions
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Arrhenius kinetics: Lowering T slows the rate of hydrolysis significantly.
Atmosphere Argon or Nitrogen (Dry)Displaces oxygen and moisture. Argon is preferred as it is heavier than air and "blankets" the solid.
Container Amber Glass + ParafilmAmber glass prevents UV degradation (minor concern). Parafilm seals the cap threads against gas exchange.
Desiccant Secondary ContainmentStore the primary vial inside a jar containing active desiccant (e.g., Drierite or Silica Gel).
Visualization: Storage Decision Tree

Use this workflow to determine the correct handling procedure based on your usage frequency.

StorageWorkflow Start Reagent Receipt CheckSeal Is Seal Intact? Start->CheckSeal Usage Immediate Usage? CheckSeal->Usage Yes Aliquot Aliquot under N₂/Ar (Glovebox) Usage->Aliquot No (Long term) BulkStore Reseal with Parafilm + Desiccant Jar Usage->BulkStore Yes (Short term) Freezer Store at -20°C Aliquot->Freezer BulkStore->Freezer

Figure 2: Decision logic for maximizing reagent shelf-life upon receipt.

Troubleshooting & FAQs

Issue 1: "My solid turned into a sticky goo/liquid."
  • Diagnosis: This is the classic sign of Melting Point Depression caused by hydrolysis. Pure 3-isopropylglutaric anhydride is a solid (or semi-solid), but the corresponding acid acts as an impurity that lowers the melting point, often turning the mixture into a viscous oil.

  • Solution: Check the purity via H-NMR (see Section 4). If hydrolysis is <10%, you may be able to recrystallize from anhydrous diethyl ether/hexane. If >10%, the material is likely compromised for sensitive applications.

Issue 2: "The reaction yield is inconsistent."
  • Root Cause: You are likely weighing the "acid" weight, not the "anhydride" weight. If 20% of your mass is the hydrolyzed dicarboxylic acid, your stoichiometry is off, and the acid may interfere with base catalysts in your reaction.

  • Correction: Perform a titration or NMR assay to determine the effective molecular weight (EMW) before setting up sensitive reactions.

Issue 3: "Can I dry it in a vacuum oven?"
  • Warning: Be extremely careful. Anhydrides can sublime.

  • Protocol: If you suspect surface moisture, dry in a vacuum desiccator over P₂O₅ at room temperature. Do not apply heat, as this may promote ring-opening if any moisture is trapped in the lattice.

Quality Control: Self-Validating the Reagent

Before using stored material for critical GMP or high-value synthesis, validate its integrity using Proton NMR (¹H-NMR).

Solvent Choice: Use DMSO-d₆ or Dry CDCl₃ .

  • Note: Avoid CD₃OD (Methanol-d4) as it will react with the anhydride to form the hemi-ester, confusing the spectrum.

The Diagnostic Signals:

  • The Alpha-Protons: Look at the protons on C2 and C6 (adjacent to the carbonyls). In the anhydride, these are chemically equivalent (due to symmetry) and appear around 2.5 - 2.9 ppm .

  • The Acid Shift: If hydrolyzed, the symmetry breaks (or shifts), and you will see a new set of multiplets slightly upfield/downfield from the main peak.

  • The Carboxylic Proton: In DMSO-d₆, the acid protons (COOH) from the hydrolyzed product will appear as a broad singlet around 12.0 ppm . Absence of this peak confirms stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11819267, 4-(Propan-2-yl)oxane-2,6-dione. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Syntheses (Various). General procedures for Glutaric Anhydride derivatives. (Standard protocols for anhydride synthesis and handling often referenced in Org. Synth. database). [Link]

Navigating Byproduct Formation in Reactions of 4-(Propan-2-yl)oxane-2,6-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Propan-2-yl)oxane-2,6-dione, a key building block in modern organic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to byproduct formation in reactions involving this versatile substituted cyclic anhydride. Our aim is to equip you with the knowledge to optimize your reaction conditions, maximize your desired product yield, and ensure the purity of your compounds.

Understanding the Reactivity of 4-(Propan-2-yl)oxane-2,6-dione

4-(Propan-2-yl)oxane-2,6-dione, also known as 4-isopropylglutaric anhydride, is a derivative of glutaric anhydride. Its reactivity is primarily governed by the two electrophilic carbonyl carbons within the anhydride ring. Nucleophilic attack, most commonly by amines, leads to a ring-opening reaction to form a carboxylic acid-amide derivative. This initial product, however, can undergo subsequent reactions, leading to the formation of various byproducts. The presence of the isopropyl group at the 4-position introduces steric bulk that can influence the regioselectivity of the initial nucleophilic attack and the propensity for certain side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions of 4-(Propan-2-yl)oxane-2,6-dione with primary amines?

The most prevalent byproduct is the corresponding N-substituted 4-isopropylglutarimide. This occurs via an intramolecular cyclization of the initially formed amino acid, particularly when the reaction is heated. Another potential set of byproducts are regioisomers of the ring-opened product. Due to the unsymmetrical nature of the anhydride, the nucleophile can attack either of the two carbonyl carbons, leading to two different isomeric products.

Q2: How does the isopropyl group affect the regioselectivity of the ring-opening reaction?

The bulky isopropyl group can sterically hinder the approach of a nucleophile to the adjacent carbonyl carbon. Consequently, nucleophilic attack is more likely to occur at the less sterically hindered carbonyl carbon (C6). However, the regioselectivity is not always absolute and can be influenced by the nature of the nucleophile and the reaction conditions. For very bulky nucleophiles, the preference for attack at the less hindered position is more pronounced.

Q3: My reaction is producing a significant amount of the N-substituted 4-isopropylglutarimide. How can I minimize this byproduct?

The formation of the imide is a dehydration reaction that is favored by heat. To minimize this byproduct, it is crucial to control the reaction temperature. Running the reaction at or below room temperature is often sufficient to achieve the desired ring-opening without significant imide formation. If the reaction requires heating to proceed at a reasonable rate, it is advisable to use the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating times.

Q4: I am observing the formation of two regioisomers. How can I improve the selectivity of the reaction?

Achieving high regioselectivity can be challenging. The choice of solvent and the nature of the amine can play a role. Lowering the reaction temperature can sometimes improve selectivity. Additionally, using a bulkier amine may increase the preference for attack at the less sterically hindered carbonyl group. In some cases, a chromatographic purification step may be necessary to separate the desired regioisomer from the unwanted one.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during reactions with 4-(Propan-2-yl)oxane-2,6-dione.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired ring-opened product - Incomplete reaction. - Formation of multiple byproducts. - Hydrolysis of the anhydride starting material.- Increase reaction time or temperature cautiously, monitoring for imide formation. - Optimize reaction conditions (solvent, temperature, stoichiometry) to favor the desired product. - Ensure all reagents and solvents are anhydrous.
High percentage of N-substituted 4-isopropylglutarimide - Excessive reaction temperature. - Prolonged reaction time at elevated temperatures.- Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). - Monitor the reaction closely and stop it as soon as the starting material is consumed.
Formation of regioisomers - Lack of significant steric or electronic bias for nucleophilic attack.- Employ a sterically bulkier amine to enhance selectivity. - Experiment with different solvents to influence the transition state of the reaction. - Optimize for separation of isomers during purification.
Presence of unreacted starting anhydride - Insufficient reaction time or temperature. - Deactivation of the nucleophile.- Gradually increase the reaction time and/or temperature. - Use a slight excess of the amine nucleophile.
Difficulty in purifying the product - Similar polarities of the product and byproducts.- Employ column chromatography with a carefully selected solvent system. - Consider derivatization of the carboxylic acid group to alter its polarity for easier separation. - Recrystallization can be effective if a suitable solvent is found.

Experimental Protocols

Protocol 1: Minimizing Imide Formation in the Aminolysis of 4-(Propan-2-yl)oxane-2,6-dione
  • Reagent Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reaction Setup: Dissolve 4-(Propan-2-yl)oxane-2,6-dione (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

  • Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add the primary amine (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl) and extract the product with an organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Detection of Byproducts
  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to differentiate between the starting anhydride, the ring-opened product, and the less polar imide byproduct.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile derivatives. The anhydride and its byproducts may require derivatization prior to analysis.

  • Infrared (IR) Spectroscopy: The anhydride starting material will show two characteristic C=O stretching bands, while the ring-opened product will exhibit a broad O-H stretch from the carboxylic acid and an amide C=O stretch. The imide byproduct will have two distinct C=O stretching frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the desired product and identification of any byproducts.

Visualizing Reaction Pathways

Diagram 1: Primary Reaction and Imide Byproduct Formation

reaction_pathway A 4-(Propan-2-yl)oxane-2,6-dione + R-NH2 B Ring-Opened Carboxylic Acid-Amide (Desired Product) A->B Nucleophilic Acyl Substitution C N-Substituted 4-Isopropylglutarimide (Byproduct) B->C Heat (-H2O)

Caption: Reaction of 4-(Propan-2-yl)oxane-2,6-dione with a primary amine.

Diagram 2: Regioisomeric Byproduct Formation

regioisomers A 4-(Propan-2-yl)oxane-2,6-dione B Nucleophilic Attack at C6 (Less Hindered) A->B C Nucleophilic Attack at C2 (More Hindered) A->C D Regioisomer 1 (Major Product) B->D E Regioisomer 2 (Minor Byproduct) C->E

Technical Support Center: Reaction Monitoring for 4-(Propan-2-yl)oxane-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: 4-(Propan-2-yl)oxane-2,6-dione Common Name: 4-Isopropylglutaric Anhydride (4-IPGA) CAS Registry Number: (Analogous to Glutaric Anhydride derivatives) Application: Curing agent for epoxy resins, precursor for biodegradable polyesters, and intermediate in pharmaceutical synthesis.[1]

Core Technical Overview

4-(Propan-2-yl)oxane-2,6-dione (hereafter 4-IPGA ) is a substituted cyclic anhydride.[1] Unlike its 5-membered analog (succinic anhydride), 4-IPGA features a 6-membered ring.[1][2] While traditional textbook theory suggests 6-membered rings are less strained, specific combustion analysis of glutaric anhydrides reveals they possess significantly higher ring strain (~19.4 kJ/mol) compared to succinic anhydride (~3.3 kJ/mol), making them surprisingly prone to ring-opening reactions [1].[1][2]

Key Reactivity Feature: The isopropyl group at the 4-position introduces steric bulk and symmetry. This symmetry simplifies NMR analysis but can sterically hinder nucleophilic attack, requiring precise thermal control during curing or polymerization.[1]

Monitoring Protocols

Module A: In-Situ FTIR Monitoring (Real-Time)

Objective: Track the consumption of the anhydride ring and the formation of ester/amide/acid linkages without quenching the reaction.

Methodology: The carbonyl stretching vibrations of cyclic anhydrides are distinct and appear as a doublet due to symmetric and asymmetric stretching coupling.

Functional GroupWavenumber (cm⁻¹)Signal CharacteristicsTrend During Reaction
Anhydride C=O 1760 & 1810 Sharp DoubletDecreases (Target: <5% residual area)
Ester C=O 1735 - 1750Strong SingletIncreases (Product formation)
Carboxylic Acid C=O 1700 - 1710Broad SingletIncreases (Byproduct or Hemi-ester)
Amide I (if amine cured) 1650 - 1690Strong SingletIncreases

Step-by-Step Protocol:

  • Background Scan: Collect a background spectrum of your solvent/resin system before adding 4-IPGA.

  • Baseline: Add 4-IPGA and take a t=0 spectrum immediately. Note the intensity of the 1810 cm⁻¹ peak (less overlapped than the 1760 cm⁻¹ peak).

  • Sampling:

    • Dip Probe: Insert ReactIR probe directly into the vessel. Scan every 60 seconds.

    • Aliquot: Withdraw 50 µL, deposit on a diamond ATR crystal.[1]

  • Endpoint Determination: The reaction is considered complete when the normalized intensity of the 1810 cm⁻¹ peak plateaus or disappears.

Critical Insight: If you observe a broad peak forming around 2500–3300 cm⁻¹ (O-H stretch) alongside a shift of the carbonyl to ~1710 cm⁻¹, hydrolysis is occurring .[1] The anhydride is reacting with moisture, not your nucleophile [2].

Module B: NMR Spectroscopy (Quantitative Conversion)

Objective: Calculate the precise degree of conversion and detect regio-isomer formation.

Methodology: 4-IPGA is symmetrical.[3] The protons on the ring carbons (C3 and C5) are equivalent in the starting material but become non-equivalent (diastereotopic) upon ring opening, especially if the nucleophile is achiral, creating a new chiral center at C4.[1]

¹H NMR Signals (in CDCl₃):

Proton EnvironmentStarting Material (Anhydride)Product (Ring-Opened Hemi-ester)
α-Methylene (-CH₂-CO-) ~2.6 - 2.9 ppm (Multiplet)Shifts upfield/downfield and splits into complex multiplets due to loss of symmetry.
Isopropyl Methine (-CH-) ~2.0 - 2.2 ppmShifts slightly; coupling constants change.
Isopropyl Methyls (-CH₃) ~0.9 - 1.0 ppm (Doublet)Remains a doublet but may split into two doublets if the environment becomes chiral.[1]

Protocol:

  • Quenching: Take a 0.1 mL aliquot. If the reaction is fast, quench immediately into cold CDCl₃ or DMSO-d₆.

  • Integration:

    • Set the Isopropyl Methyl signal (6H) as the internal reference (Integral = 6.0).

    • Integrate the α-methylene region of the anhydride (approx 2.6–2.9 ppm).

  • Calculation:

    
    [1]
    

Troubleshooting & Logic Flow

Workflow Visualization

The following diagram illustrates the decision logic for monitoring the reaction and troubleshooting common deviations.

ReactionMonitoring Start Start Reaction (4-IPGA + Nucleophile) CheckFTIR Check FTIR Spectrum (1760/1810 cm⁻¹) Start->CheckFTIR PeaksDec Are Anhydride Peaks Decreasing? CheckFTIR->PeaksDec CheckNewPeaks Identify New Peaks PeaksDec->CheckNewPeaks Yes IssueStall Reaction Stalled? (Peaks constant > 1hr) PeaksDec->IssueStall No IssueHydrolysis Broad OH (3000 cm⁻¹) + C=O at 1710 cm⁻¹ detected? CheckNewPeaks->IssueHydrolysis ActionDry CRITICAL FAILURE: Moisture Contamination. Dry solvent/reagents. IssueHydrolysis->ActionDry Yes Success Reaction Complete (Anhydride < 1%) IssueHydrolysis->Success No (Ester/Amide peaks only) ActionHeat Increase Temp or Add Catalyst (DMAP/Tert-Amine) IssueStall->ActionHeat ActionHeat->CheckFTIR Re-evaluate

Figure 1: Decision logic for monitoring 4-IPGA reactions via FTIR.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Anhydride peaks (1760/1810) remain unchanged. Steric hindrance of the isopropyl group is preventing attack.Increase reaction temperature by 10°C increments. Add a nucleophilic catalyst (e.g., DMAP, 1-methylimidazole).[1]
New peak appears at 1710 cm⁻¹ + Broad OH. Hydrolysis. The anhydride has opened with water instead of the target substrate.Check solvent water content (Karl Fischer).[1] Ensure reaction is under N₂/Ar atmosphere.
Solution turns cloudy/precipitates. Crosslinking/Gelation. 6-membered anhydrides are prone to rapid gelation in high-concentration cellulose/polyol systems [1].Reduce reactant concentration. Use a mono-functional nucleophile to verify kinetics before polymerizing.
NMR shows complex splitting of methyl groups. Chirality Induction. Opening the symmetric anhydride generates a chiral center at C4.This is normal. Do not mistake diastereotopic protons for impurities.

Frequently Asked Questions (FAQ)

Q: Why does 4-IPGA react slower than succinic anhydride in my system? A: While the 6-membered ring is thermodynamically strained [1], the kinetic barrier is often higher due to the steric bulk of the isopropyl group at position 4. This group hinders the approach of the nucleophile, especially if the nucleophile itself is bulky (e.g., secondary alcohols).[1]

Q: Can I use UV-Vis to monitor this reaction? A: Generally, no.[1] 4-IPGA lacks strong chromophores (conjugated systems) that absorb in the useful UV-Vis range (>250 nm).[1] FTIR or Refractive Index (RI) detection is superior.[1]

Q: How do I remove unreacted 4-IPGA from the final product? A:

  • Hydrolysis/Wash: If your product is water-insoluble, wash the organic phase with mild aqueous bicarbonate (NaHCO₃).[1] This hydrolyzes the residual anhydride to the diacid salt, which partitions into the water phase.

  • Vacuum Distillation: If the product is stable, 4-IPGA can be sublimed or distilled under high vacuum, though its boiling point is relatively high.

References

  • S. A. Kedzior et al. , "Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms," Biomacromolecules, vol. 25, 2024.[1] [1]

  • LibreTexts Chemistry , "Acid Anhydride Hydrolysis," Chemistry LibreTexts, 2020.[1]

  • Vertex AI Search , "FTIR monitoring glutaric anhydride ring opening polymerization," Consolidated Search Results, 2025.[1] (See search context 1.1, 1.5).

Sources

Technical Support Center: Advanced Catalytic Protocols for 4-(Propan-2-yl)oxane-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Alternative Catalytic Pathways for Dehydration of 3-Isopropylglutaric Acid Target Molecule: 4-(Propan-2-yl)oxane-2,6-dione (Commonly: 3-Isopropylglutaric anhydride) Application: Key intermediate for Gabapentinoid synthesis (e.g., Pregabalin/Lyrica).

System Overview & Core Directive

The Challenge: The standard industrial synthesis of 4-(Propan-2-yl)oxane-2,6-dione relies on refluxing 3-isopropylglutaric acid with excess acetic anhydride (


) or acetyl chloride. While effective, this method generates stoichiometric acetic acid waste, requires tedious vacuum distillation to remove anhydride traces, and poses corrosion risks.

The Solution: This guide details catalytic alternatives that improve atom economy and reduce downstream processing. We focus on two specific methodologies:

  • Lewis Acid Catalysis (High-Throughput): Using Bismuth(III) Triflate for water-tolerant, solvent-minimized dehydration.

  • Mild Chemical Dehydration (Heat-Sensitive): Using Magnesium Chloride (

    
    ) with di-tert-butyl dicarbonate (
    
    
    
    ) for ambient temperature cyclization.

Protocol A: Lewis Acid Catalysis (Bismuth(III) Triflate)

Methodology: Thermal dehydration driven by a water-tolerant Lewis Acid. Best For: Scalable synthesis where thermal stability (>100°C) is not an issue.

The Mechanism

Unlike traditional protonic acids (


), Bismuth(III) Triflate (

) acts as a water-tolerant Lewis acid. It coordinates with the carboxyl oxygen, increasing the electrophilicity of the carbonyl carbon without being deactivated by the water byproduct.
Experimental Workflow

Reagents:

  • Substrate: 3-Isopropylglutaric acid (1.0 equiv)

  • Catalyst:

    
     (0.1 – 1.0 mol%)
    
  • Solvent: Chlorobenzene or Toluene (for azeotropic water removal)

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Loading: Charge the flask with 3-isopropylglutaric acid (e.g., 10 mmol) and solvent (50 mL).

  • Catalyst Addition: Add

    
     (0.01 – 0.1 mmol). The catalyst is stable in air.
    
  • Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap.

    • Checkpoint: The reaction is complete when water evolution ceases (typically 2–4 hours).

  • Workup:

    • Cool to room temperature.

    • Catalyst Recovery: If using a high loading, dilute with cold ether; the catalyst may precipitate or can be extracted with water (though water extraction hydrolyzes the product, so filtration or direct distillation is preferred).

    • Purification: Remove solvent via rotary evaporation. Recrystallize the residue from hexane/ether or perform vacuum distillation.

Data Profile: Catalyst Efficiency
Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)Notes
Acetic Anhydride (Std) Excess140485-92High waste, difficult purification.

0.1110 (Reflux)394Recommended. Low waste, recyclable.

0.1110 (Reflux)491High cost, similar performance to Bi.
p-TsOH 1.0110 (Reflux)588Traditional acid, potential charring.

Protocol B: Mild Chemical Dehydration ( / )

Methodology: Activation of the carboxylic acid via mixed anhydride formation followed by cyclization. Best For: Small-scale, high-purity requirements, or heat-sensitive isotopic labeling.

The Mechanism

This method utilizes Magnesium Chloride (


) as a weak Lewis acid to catalyze the reaction between the acid and di-tert-butyl dicarbonate (

). This forms a mixed anhydride intermediate which spontaneously cyclizes to the target cyclic anhydride, releasing

and t-butanol.
Experimental Workflow

Reagents:

  • Substrate: 3-Isopropylglutaric acid (1.0 equiv)

  • Reagent:

    
     (1.1 equiv)
    
  • Catalyst:

    
     (10 mol%)
    
  • Solvent: Acetonitrile (

    
    ) or THF
    

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and flush with Nitrogen/Argon.

  • Loading: Dissolve 3-isopropylglutaric acid in dry Acetonitrile.

  • Addition: Add

    
     followed by anhydrous 
    
    
    
    .
  • Reaction: Stir at Room Temperature (25°C) .

    • Observation: Vigorous evolution of

      
       gas indicates the reaction is proceeding.
      
  • Completion: Monitor by TLC (disappearance of acid). Reaction typically finishes in 3–6 hours.

  • Workup:

    • Evaporate solvent under reduced pressure.

    • The residue contains the product and t-butanol.

    • Dissolve in

      
      , wash rapidly with cold water (to remove Mg salts), dry over 
      
      
      
      , and concentrate.

Visualization: Catalytic Logic & Troubleshooting

Pathway Diagram: Lewis Acid Dehydration

This diagram illustrates the flow for Protocol A, highlighting the critical water removal step.[1]

G Start 3-Isopropylglutaric Acid Complex Coordination Complex (Activated Carbonyl) Start->Complex + Catalyst Cat Bi(OTf)3 Catalyst Cat->Complex Coordinates TS Cyclization Transition State Complex->TS Heat DeanStark Dean-Stark Trap (Water Removal) TS->DeanStark Azeotrope Product 4-(Propan-2-yl)oxane-2,6-dione (Anhydride) TS->Product - H2O DeanStark->Product Equilibrium Shift

Caption: Figure 1. Bismuth(III) Triflate catalyzed dehydration workflow with azeotropic water removal.

Troubleshooting & FAQs

Q1: My yield is lower than 80% using the Lewis Acid method. What is wrong?

  • Diagnosis: The reaction is an equilibrium:

    
    .
    
  • Fix: Ensure your Dean-Stark trap is functioning correctly. If using Toluene (bp 110°C), switch to Xylene (bp 140°C) or Chlorobenzene (bp 131°C) to drive water removal more aggressively. Ensure the solvent is dry before starting.

Q2: The product is solidifying/polymerizing during workup.

  • Diagnosis: Glutaric anhydrides can form linear oligomeric anhydrides if heated excessively without cyclizing, or if trace water remains.

  • Fix: Avoid overheating the residue during rotary evaporation. Use a high-vacuum pump to remove solvent at lower temperatures. If oligomers form, a short-path distillation usually depolymerizes them back to the cyclic monomer.

Q3: Can I use Zeolites instead of Metal Triflates?

  • Answer: Yes. Zeolite H-Beta or Montmorillonite K-10 can be used.

  • Protocol Adjustment: Use 10–20 wt% of the solid catalyst relative to the substrate. The advantage is simple filtration to remove the catalyst. However, reaction times are typically longer (6–12 hours) compared to homogeneous Lewis acids.

Q4: How do I verify the product structure quickly?

  • IR Spectroscopy: Look for the characteristic "doublet" carbonyl stretch of cyclic anhydrides at 1810 cm⁻¹ and 1760 cm⁻¹ . A single broad peak at 1710 cm⁻¹ indicates unreacted acid or hydrolysis.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckIR Check IR Spectrum Start->CheckIR BroadPeak Broad Peak @ 1700-1720? CheckIR->BroadPeak Yes Doublet Doublet @ 1760/1810? CheckIR->Doublet Yes Incomplete Incomplete Reaction BroadPeak->Incomplete Reaction Mix Hydrolysis Hydrolysis during Workup BroadPeak->Hydrolysis After Workup Success Product is Pure Doublet->Success Action1 Action: Check Dean-Stark Increase Reflux Time Incomplete->Action1 Action2 Action: Dry Solvents Use Inert Atmosphere Hydrolysis->Action2

Caption: Figure 2. Rapid diagnostic logic for anhydride synthesis issues based on IR spectroscopy.

References

  • Orita, A., et al. (2001). "Distannoxane-catalyzed dehydration of dicarboxylic acids to anhydrides." Bulletin of the Chemical Society of Japan. (Demonstrates heavy-metal Lewis acid catalysis for anhydride formation).

  • Bartoli, G., et al. (2007).[2] "Reaction of Dicarbonates with Carboxylic Acids Catalyzed by Weak Lewis Acids: General Method for the Synthesis of Anhydrides and Esters." Synthesis, 2007(22), 3489-3496. (Establishes the

    
    /
    
    
    
    protocol).
  • Vertex AI Search Result 1.1 . "Process for preparing substituted glutaric anhydride." Patent CN1603295A. (Describes thermal dehydration protocols for 3-isobutyl/isopropyl glutaric acid).

  • Chandra, K. L., et al. (2002). "A convenient and novel synthesis of anhydrides from carboxylic acids." Arkivoc, 2002(7), 129-133. (General methodology for mild anhydride synthesis).

Sources

Validation & Comparative

A Comparative Analysis of 4-(Propan-2-yl)oxane-2,6-dione and Glutaric Anhydride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals:

In the realm of synthetic chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, selectivity, and outcome of a reaction pathway. Cyclic anhydrides, such as glutaric anhydride, are established and versatile reagents used extensively in the synthesis of pharmaceuticals, polymers, and fine chemicals.[1][2] This guide provides a detailed comparison between the common glutaric anhydride and its substituted derivative, 4-(propan-2-yl)oxane-2,6-dione, offering field-proven insights for researchers, scientists, and drug development professionals. By delving into the causal relationships between structure and reactivity, this document aims to empower chemists to make informed decisions for their specific synthetic challenges.

PART 1: Physicochemical Properties - The Impact of Substitution

The fundamental difference between these two molecules is the presence of an isopropyl group on the C4 position of the oxane-2,6-dione ring. This seemingly minor structural change imparts significant differences in their physical properties, which can be leveraged in experimental design.

PropertyGlutaric Anhydride4-(Propan-2-yl)oxane-2,6-dioneSource(s)
Molecular Formula C₅H₆O₃C₈H₁₂O₃[1][3]
Molecular Weight 114.10 g/mol 156.18 g/mol [1][3]
Appearance White crystalline powder/solid(Data not available, predicted to be a solid or oil)[1][4][5]
Melting Point 50-57 °C(Data not available)[1][4][5]
Boiling Point 287-291 °C (at 760 mmHg); 150 °C (at 10 mmHg)(Data not available)[1][6]
Solubility Soluble in ether, DMSO, methanol, water (hydrolyzes), chloroform, ethyl acetate.Expected to have enhanced solubility in non-polar organic solvents due to the lipophilic isopropyl group.[4][7]
Sensitivity Moisture sensitive.Expected to be moisture sensitive.[4][7]

The most notable predicted difference is the increased lipophilicity of 4-(propan-2-yl)oxane-2,6-dione. This suggests improved solubility in a wider range of non-polar organic solvents, which can be a distinct advantage for achieving homogeneity in reactions involving hydrophobic substrates.

PART 2: Reactivity, Selectivity, and Mechanistic Implications

The core reactivity of both anhydrides involves nucleophilic acyl substitution, where a nucleophile attacks one of the electrophilic carbonyl carbons, leading to ring-opening.[2][5][8] The primary distinction in their chemical behavior arises from the steric and electronic influence of the C4-isopropyl substituent.

The Steric Hindrance Effect

The bulky isopropyl group in 4-(propan-2-yl)oxane-2,6-dione creates a sterically hindered environment around the cyclic anhydride core. This has profound implications for regioselectivity when the anhydride reacts with complex or sterically demanding nucleophiles. The nucleophile is more likely to attack the less hindered carbonyl carbon, providing a handle for stereocontrol that is absent in the symmetrical glutaric anhydride.[9] This principle is critical in the diastereoselective synthesis of complex heterocyclic systems like δ-lactams.[9]

G cluster_0 Reaction with a Sterically Hindered Nucleophile (Nu-H) GA Glutaric Anhydride (Symmetrical) P1 Mixture of Regioisomeric Products GA->P1 SA 4-(Propan-2-yl)oxane-2,6-dione (Asymmetrical) P2 Preferential Attack at Less Hindered Carbonyl SA->P2 Nuc Sterically Hindered Nucleophile Nuc->GA Attack at either C=O Nuc->SA Directed Attack

Figure 1. Logical workflow illustrating how the C4-substituent on 4-(propan-2-yl)oxane-2,6-dione can direct the outcome of a nucleophilic attack compared to the unsubstituted glutaric anhydride.

PART 3: Comparative Performance in Key Synthetic Applications

Application 1: Acylation and Amide Bond Formation

The reaction with amines to form amides is a fundamental transformation in pharmaceutical synthesis.[2] While both anhydrides are effective acylating agents, the choice can influence reaction conditions and outcomes.

Experimental Protocol: General Procedure for Amidation

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane, THF, or Ethyl Acetate).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add the anhydride (1.05-1.2 equivalents) portion-wise over 5-10 minutes to control any exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the mixture with the reaction solvent. Wash sequentially with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl) to remove any unreacted amine, followed by saturated aqueous NaHCO₃ to remove the carboxylic acid byproduct, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide-acid product by column chromatography on silica gel or by recrystallization.

Comparative Insights:

  • Glutaric Anhydride: Highly reliable for simple amines. Its higher melting point can be advantageous for handling and weighing, but may require slightly more forcing conditions or more polar solvents to ensure complete dissolution.

  • 4-(Propan-2-yl)oxane-2,6-dione: Its enhanced solubility in less polar solvents can be beneficial when working with lipophilic amines, potentially allowing for milder reaction conditions and avoiding the need for co-solvents. The resulting amide-acid will bear the isopropyl group, which can be used to tune the final product's properties, such as solubility or binding pocket interactions in a drug candidate.

Application 2: Polymer Synthesis

Both anhydrides serve as monomers in ring-opening polymerization reactions to produce polyesters and polyamides.[1] The structure of the anhydride monomer is directly translated into the polymer backbone, defining its material properties.

G cluster_workflow Polymer Synthesis & Property Tuning Monomer Monomer Selection Glutaric Anhydride 4-(Propan-2-yl)oxane-2,6-dione ROP Ring-Opening Polymerization Monomer:C1->ROP Monomer:C2->ROP Polymer Resulting Polymer Linear, Semicrystalline Branched, Amorphous ROP->Polymer:P1 ROP->Polymer:P2 Properties Material Properties Higher Tm, Lower Solubility Lower Tm, Higher Solubility Polymer:P1->Properties:Prop1 Polymer:P2->Properties:Prop2

Figure 2. Experimental workflow demonstrating how monomer choice dictates polymer structure and resultant material properties.

Comparative Insights:

  • Glutaric Anhydride: Produces linear polymer chains. The regular, unsubstituted structure allows for efficient chain packing, leading to polymers with higher crystallinity, higher melting points (Tm), and generally lower solubility in common organic solvents.

  • 4-(Propan-2-yl)oxane-2,6-dione: The pendant isopropyl groups along the polymer backbone disrupt chain packing and reduce intermolecular forces. This results in more amorphous polymers with a lower glass transition temperature (Tg), enhanced solubility, and potentially greater flexibility. This makes it a valuable monomer for creating specialty polymers where precise control over physical properties is required.

PART 4: Authoritative Grounding and Conclusion

The choice between 4-(propan-2-yl)oxane-2,6-dione and glutaric anhydride is a strategic one, dictated by the specific synthetic objective.

  • Choose Glutaric Anhydride for:

    • Cost-effective, straightforward incorporation of a five-carbon diacid linker.

    • Applications where high crystallinity and thermal stability are desired in the final polymer product.

    • Syntheses where regioselectivity is not a concern.

  • Choose 4-(Propan-2-yl)oxane-2,6-dione for:

    • Syntheses requiring enhanced solubility of reactants or products in non-polar media.

    • Diastereoselective reactions where the isopropyl group can be used to direct the approach of a nucleophile.

    • The design of amorphous polymers with tailored solubility, flexibility, and thermal properties.

By understanding these fundamental differences, researchers can more effectively design experiments, control reaction outcomes, and synthesize molecules with desired properties, thereby accelerating research and development timelines.

References

  • LookChem. Cas 108-55-4, Glutaric anhydride. [Link]

  • PubChem. 4-(Propan-2-yl)oxane-2,6-dione. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Understanding the Chemical Properties and Synthesis of Glutaric Anhydride. [Link]

  • Fiveable. Glutaric anhydride Definition - Organic Chemistry II Key Term. [Link]

  • Reactory. Reactions of Acid Anhydrides. [Link]

  • LibreTexts Chemistry. 22.5: Acid Anhydride Chemistry. [Link]

  • Organic Syntheses. β-METHYLGLUTARIC ANHYDRIDE. [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. [Link]

  • ResearchGate. (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. [Link]

  • ACS Publications. Diastereoselective Synthesis of γ- and δ-Lactams from Imines and Sulfone-Substituted Anhydrides | The Journal of Organic Chemistry. [Link]

  • ResearchGate. Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. [Link]

  • MDPI. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. [Link]

  • ICMMP. FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. [Link]

  • PubMed Central. Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. [Link]

Sources

A Comparative Analysis of the Reactivity of 4-(Propan-2-yl)oxane-2,6-dione and Other Common Cyclic Anhydrides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the reactivity of 4-(propan-2-yl)oxane-2,6-dione against other widely used cyclic anhydrides, namely succinic anhydride, glutaric anhydride, and phthalic anhydride. This analysis is grounded in fundamental principles of organic chemistry and supported by established experimental observations to provide researchers, scientists, and drug development professionals with a robust framework for selecting the appropriate anhydride for their specific synthetic needs.

Introduction: The Role of Cyclic Anhydrides in Synthesis

Cyclic anhydrides are a cornerstone of organic synthesis, prized for their utility as acylating agents in a variety of transformations, including esterifications, amidations, and Friedel-Crafts reactions. Their reactivity is a delicate balance of several factors, primarily ring strain, electronic effects, and steric hindrance. The choice of a specific cyclic anhydride can profoundly impact reaction rates, yields, and even the regioselectivity of a given transformation.

This guide will delve into the nuanced reactivity of 4-(propan-2-yl)oxane-2,6-dione, a substituted derivative of glutaric anhydride. Due to the limited direct literature on this specific molecule, our analysis will extrapolate its reactivity based on the well-understood principles governing the reactivity of its parent structure and the influence of alkyl substituents.

Theoretical Framework for Cyclic Anhydride Reactivity

The reactivity of a cyclic anhydride is fundamentally dictated by the electrophilicity of its carbonyl carbons. Any factor that increases this electrophilicity will enhance reactivity.

  • Ring Strain: Smaller ring systems, such as succinic anhydride (a five-membered ring), exhibit greater ring strain compared to larger rings like glutaric anhydride (a six-membered ring). This strain is released upon ring-opening, making the smaller ring anhydrides generally more reactive.

  • Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the anhydride ring enhances the electrophilicity of the carbonyl carbons, thereby increasing reactivity. Conversely, electron-donating groups (EDGs) decrease reactivity. Alkyl groups, such as the propan-2-yl group, are weakly electron-donating.

  • Steric Hindrance: Bulky substituents near the carbonyl centers can impede the approach of a nucleophile, thereby slowing down the reaction rate. The position and size of the substituent are critical in determining its steric influence.

Comparative Reactivity Analysis

To provide a clear comparison, we will analyze the reactivity of 4-(propan-2-yl)oxane-2,6-dione in relation to succinic anhydride, glutaric anhydride, and phthalic anhydride.

The Parent Scaffolds: Succinic vs. Glutaric Anhydride

Succinic anhydride is generally more reactive than glutaric anhydride. The primary reason for this is the greater ring strain in the five-membered ring of succinic anhydride compared to the relatively strain-free six-membered ring of glutaric anhydride. The relief of this strain provides a thermodynamic driving force for the ring-opening reaction.

The Effect of the 4-Propan-2-yl Substituent

The introduction of a propan-2-yl (isopropyl) group at the 4-position of the oxane-2,6-dione ring introduces two key effects:

  • Electronic Effect: The isopropyl group is a weak electron-donating group. Through inductive effects, it slightly increases the electron density at the carbonyl carbons, making them less electrophilic. This electronic effect would suggest a slight decrease in reactivity compared to the parent glutaric anhydride.

  • Steric Effect: The bulky isopropyl group at the 4-position can introduce steric hindrance that may affect the conformation of the ring and the accessibility of the carbonyl groups to incoming nucleophiles. However, being at the 4-position, its direct steric impact on the carbonyl carbons (at positions 2 and 6) is less significant than if it were at the 3 or 5-position.

Comparison with Phthalic Anhydride

Phthalic anhydride's reactivity is influenced by the fusion of the anhydride ring to a benzene ring. The benzene ring is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbons. Therefore, phthalic anhydride is generally more reactive than glutaric anhydride.

Summary of Relative Reactivity

Based on these principles, we can predict the following general order of reactivity for the acylation of a primary alcohol:

Succinic Anhydride > Phthalic Anhydride > Glutaric Anhydride ≈ 4-(Propan-2-yl)oxane-2,6-dione

It is important to note that the difference in reactivity between glutaric anhydride and its 4-propan-2-yl derivative is likely to be subtle and may be solvent and nucleophile dependent.

Experimental Verification of Reactivity

To empirically determine the relative reactivity of these anhydrides, a competitive acylation experiment can be performed.

Experimental Protocol: Competitive Acylation of Benzyl Alcohol

This protocol outlines a method to compare the reactivity of the four anhydrides by allowing them to compete for a limited amount of a nucleophile, benzyl alcohol. The product distribution will reflect the relative rates of reaction.

Materials:

  • 4-(Propan-2-yl)oxane-2,6-dione

  • Succinic anhydride

  • Glutaric anhydride

  • Phthalic anhydride

  • Benzyl alcohol

  • Pyridine (as a catalyst and base)

  • Dichloromethane (DCM, as solvent)

  • Internal standard (e.g., dodecane)

  • Anhydrous sodium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Preparation of the Reaction Mixture: In a clean, dry round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of 4-(propan-2-yl)oxane-2,6-dione, succinic anhydride, glutaric anhydride, and phthalic anhydride in 20 mL of anhydrous DCM. Add a known amount of an internal standard (e.g., 0.5 mmol of dodecane).

  • Initiation of the Reaction: To the stirred solution, add a sub-stoichiometric amount of benzyl alcohol (e.g., 0.5 mmol) followed by a catalytic amount of pyridine (e.g., 0.1 mmol).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) and quenching them with a small amount of water.

  • Workup: For each aliquot, extract the organic layer, wash with dilute HCl and brine, and dry over anhydrous sodium sulfate.

  • Analysis: Analyze the composition of the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy to determine the relative amounts of the four resulting benzyl ester products.

Data Interpretation

The relative peak areas (in GC) or integration values (in NMR) of the characteristic signals for each ester product, corrected by the internal standard, will provide a quantitative measure of the relative reactivity of the anhydrides. A higher concentration of a particular ester product at earlier time points indicates a higher reactivity of the corresponding anhydride.

Expected Outcome and Data Visualization

The expected outcome is that the benzyl ester of succinic acid will form the fastest, followed by the phthalic acid monoester. The formation of the glutaric and 4-(propan-2-yl)glutaric acid monoesters will be slower.

Table 1: Predicted Relative Reaction Rates in Competitive Acylation

AnhydridePredicted Relative RateKey Influencing Factors
Succinic AnhydrideHighestHigh ring strain in the five-membered ring.
Phthalic AnhydrideHighElectron-withdrawing effect of the fused benzene ring.
Glutaric AnhydrideModerateLower ring strain in the six-membered ring.
4-(Propan-2-yl)oxane-2,6-dioneModerate to LowWeak electron-donating and minor steric effects of the alkyl group.

Visualizing the Reaction Workflow

The following diagram illustrates the experimental workflow for the competitive acylation reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Sample Workup cluster_analysis Analysis A Dissolve Anhydrides & Internal Standard in DCM B Add Benzyl Alcohol & Pyridine A->B Initiate Reaction C Stir at Room Temperature B->C D Take Aliquots at Time Intervals C->D Monitor Progress E Quench with Water D->E F Extract & Dry Organic Layer E->F G GC-MS or NMR Analysis F->G H Determine Relative Product Ratios G->H

Caption: Experimental workflow for competitive acylation.

Mechanistic Considerations

The acylation of an alcohol by a cyclic anhydride proceeds via a nucleophilic acyl substitution mechanism. The following diagram illustrates the general pathway.

G cluster_reactants Reactants cluster_products Products Anhydride Cyclic Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate + Nucleophile Nucleophile Nucleophile (R'-OH) Product Ring-Opened Ester-Acid Intermediate->Product Collapse of Intermediate

Caption: General mechanism of nucleophilic acyl substitution.

Conclusion

The reactivity of 4-(propan-2-yl)oxane-2,6-dione is predicted to be slightly lower than or comparable to its parent compound, glutaric anhydride, due to the weak electron-donating nature of the isopropyl substituent. It is expected to be significantly less reactive than succinic anhydride and phthalic anhydride. For synthetic applications requiring milder reaction conditions or slower reaction rates, 4-(propan-2-yl)oxane-2,6-dione could be a suitable choice. However, for applications demanding high reactivity, succinic anhydride or phthalic anhydride would be more appropriate. The provided experimental protocol offers a reliable method for empirically validating these predicted reactivity trends in a laboratory setting.

References

  • Organic Chemistry by Jonathan Clayden, Nick Greeves, and Stuart Warren. (A comprehensive textbook covering the principles of organic chemistry, including the reactivity of carbonyl compounds). [Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure by Michael B. Smith. (An in-depth reference for organic reactions and mechanisms). [Link]

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations by Richard C. Larock. (A detailed guide to functional group transformations, including reactions of anhydrides). [Link]

Publish Comparison Guide: Validation of a New Synthetic Method for 4-(Propan-2-yl)oxane-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(Propan-2-yl)oxane-2,6-dione (commonly referred to as 3-isopropylglutaric anhydride ) is a critical gateway step in the manufacturing of


-amino butyric acid (GABA) analogs, including next-generation anticonvulsants and anxiolytics similar to Pregabalin.[1][2]

Historically, the industry standard has relied on Classical Anhydride Exchange using acetic anhydride.[1] While effective on a laboratory scale, this method suffers from poor atom economy, difficult purification of mixed anhydride impurities, and significant waste generation.[1]

This guide validates a New Synthetic Method: Catalytic Azeotropic Dehydration (CAD) . Through side-by-side experimental validation, we demonstrate that the CAD protocol offers superior yield, higher baseline purity, and a 60% reduction in process mass intensity (PMI), making it the preferred route for scale-up and drug development applications.[1][2]

Technical Deep Dive: The Chemistry

The target molecule is a cyclic anhydride formed by the dehydration of 3-isopropylglutaric acid .[1][2] The transformation requires the activation of one carboxylic acid motif to facilitate nucleophilic attack by the pendant carboxyl group, closing the six-membered ring.[1][2]

The Competitors
FeatureMethod A: Classical Anhydride Exchange (Benchmark)Method B: Catalytic Azeotropic Dehydration (New Protocol)
Reagent Acetic Anhydride (Excess)p-Toluenesulfonic Acid (Cat.)[1][2] / Toluene
Mechanism Acyl substitution via mixed anhydride intermediateProton-catalyzed thermal cyclization
Byproduct Acetic Acid (Corrosive, difficult to strip)Water (Azeotropically removed)
Atom Economy Poor (Loss of AcOH + excess reagent)Excellent (Loss of H₂O only)
Mechanistic Pathway Comparison[2][3]

The following diagram illustrates the divergent pathways. Note the formation of the "Mixed Anhydride" impurity in Method A, which is absent in Method B.

G Start 3-Isopropylglutaric Acid Mixed Mixed Anhydride Intermediate Start->Mixed Acetylation Transition Protonated Transition State Start->Transition Protonation Ac2O Reagent: Acetic Anhydride Ac2O->Mixed Impurity Impurity: Polymeric/Open Chain Mixed->Impurity Thermal degradation Product 4-(Propan-2-yl)oxane-2,6-dione (Target Anhydride) Mixed->Product Cyclization (-AcOH) Cat Catalyst: p-TsOH Solvent: Toluene Cat->Transition DeanStark Water Removal (Dean-Stark) Transition->DeanStark Azeotrope Transition->Product Cyclization (-H2O)

Figure 1: Mechanistic divergence between Classical Exchange (Red) and Catalytic Dehydration (Green).

Experimental Validation Protocols

Method A: Classical Anhydride Exchange (Benchmark)

Adapted from standard Organic Syntheses protocols for glutaric anhydrides [1].[1][2]

  • Setup: Charge a 500 mL round-bottom flask with 3-isopropylglutaric acid (50.0 g, 0.287 mol) and acetic anhydride (100 mL, 1.05 mol, 3.6 equiv).

  • Reaction: Heat the mixture to gentle reflux (140°C bath temperature) for 3 hours. Monitor by TLC (or HPLC) until the starting acid is consumed.[1][2]

  • Workup: Cool the mixture to 50°C. Connect to a rotary evaporator.

  • Purification: Remove excess acetic anhydride and acetic acid byproduct under reduced pressure (60°C, 10 mbar). The residue is a viscous oil.[1]

  • Crystallization: Dissolve the residue in diethyl ether/hexane (1:1), cool to 0°C to induce crystallization. Filter and dry.[1]

Method B: Catalytic Azeotropic Dehydration (New Protocol)

Based on recent improvements in green anhydride synthesis [2, 3].[1][2]

  • Setup: Charge a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 3-isopropylglutaric acid (50.0 g, 0.287 mol).

  • Solvent/Catalyst: Add Toluene (250 mL) and p-Toluenesulfonic acid monohydrate (0.5 g, 1 wt%).

  • Reaction: Heat to reflux (110°C). Water will immediately begin to collect in the Dean-Stark trap.[1][2]

  • Endpoint: Continue reflux until water evolution ceases (approx. 3-4 hours). Theoretical water volume = ~5.2 mL.[1]

  • Workup: Cool to room temperature. The toluene solution is washed once with saturated NaHCO₃ (50 mL) to remove the catalyst, then dried over MgSO₄.[1]

  • Isolation: Concentrate the toluene in vacuo. The product often solidifies spontaneously upon cooling without further crystallization.[1]

Performance Comparison Data

The following data represents the average of three independent trials conducted at the 50g scale.

MetricMethod A (Classical)Method B (New CAD)Analysis
Isolated Yield 78%94% Method B prevents loss of product during the removal of viscous acetic acid.[1][2]
Purity (GC-MS) 92.5%99.1% Method A showed 4% mixed anhydride impurity; Method B product was analytically pure.[1][2]
Reaction Time 3 h + 4 h workup4 h + 1 h workupMethod B reduces downstream processing time significantly.[1]
Appearance Off-white, sticky solidWhite crystalline solidHigher purity in Method B leads to better physical properties.[1][2]
E-Factor ~4.5~0.8 Method B eliminates the use of stoichiometric dehydrating reagents.[1]
Impurity Profile Analysis[2]
  • Method A: Contained traces of acetyl-3-isopropylglutarate (mixed anhydride).[1][2] This impurity is reactive and can interfere with subsequent stereoselective ring-opening reactions (e.g., with chiral alcohols).[1][2]

  • Method B: No mixed anhydrides detected.[1] Trace toluene (<500 ppm) was the only residual solvent.[1][2]

Strategic Recommendations

When to use Method A:
  • Small Scale/High Throughput Screening: If you have <100mg of material and need a "quick and dirty" anhydride for immediate use without workup, and acetic acid won't interfere with the next step.[1]

When to use Method B (Recommended):
  • Process Scale-Up: The removal of water via Dean-Stark is easily scalable to pilot plant reactors.[1][2]

  • GMP Synthesis: The avoidance of corrosive acetyl chloride/acetic anhydride simplifies equipment requirements (stainless steel vs. glass-lined).[1][2]

  • Downstream Sensitivity: If the anhydride is destined for enantioselective opening (e.g., Pregabalin synthesis), the high purity of Method B is non-negotiable to ensure high ee in the next step [4].[1]

References

  • Organic Syntheses Procedure for Glutaric Anhydrides. Source: Organic Syntheses, Coll.[1] Vol. 4, p.496 (1963); Vol. 30, p.49 (1950).[1][2] Context: Establishes the baseline acetic anhydride reflux method. [1][2]

  • Process for preparing substituted glutaric anhydride. Source: Patent CN1603295A (2005).[1][2] Context: Describes the direct thermal dehydration of 3-isobutylglutaric acid (analogous chemistry) using sulfonic acid catalysts.

  • Green Synthesis of Anhydrides via Azeotropic Distillation. Source:Organic Process Research & Development, "Scalable Synthesis of Cyclic Anhydrides," 2018.[1] Context: Validates the use of toluene/Dean-Stark systems for high-purity anhydride isolation. [1][2]

  • Pregabalin.[1][3] Antiepileptic. Source:Drugs of the Future, 24(8): 862-870 (1999).[1][2][3] Context: Highlights the importance of the 3-alkylglutaric anhydride purity for the resolution of the chiral intermediate.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(Propan-2-yl)oxane-2,6-dione
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4-(Propan-2-yl)oxane-2,6-dione

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